5-Amino-3-methylisoxazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(5)7-6-3/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYWHTZDAVRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163474 | |
| Record name | 5-Amino-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-02-5 | |
| Record name | 5-Amino-3-methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-methylisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14678-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylisoxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-3-METHYLISOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G66R1H4RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Amino-3-methylisoxazole chemical properties and structure
An In-depth Technical Guide to 5-Amino-3-methylisoxazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a crucial building block for the synthesis of a variety of more complex bioactive molecules, including pharmaceutical agents with anticonvulsant and anti-inflammatory properties.[1] This document provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental methodologies related to this compound.
Chemical Structure and Identifiers
This compound is characterized by a five-membered isoxazole (B147169) ring, which is a heterocycle containing both nitrogen and oxygen atoms. The ring is substituted with a methyl group at position 3 and an amino group at position 5.[1][2] This arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[3]
Table 1: Structural Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 3-methyl-1,2-oxazol-5-amine[4] |
| CAS Number | 14678-02-5[1][5] |
| Molecular Formula | C₄H₆N₂O[1][5] |
| SMILES String | CC1=NOC(=C1)N[1] |
| InChI String | InChI=1S/C4H6N2O/c1-3-2-4(5)7-6-3/h2H,5H2,1H3[4][5] |
| InChIKey | FNXYWHTZDAVRTB-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It typically appears as a yellow to orange-brown crystalline solid.[1][3]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 98.10 g/mol [4][5] |
| Melting Point | 85-87 °C[3][5] |
| Appearance | Yellow to orange-brown crystalline powder[3] |
| Solubility | Slightly soluble in water (26 g/L at 25 °C)[1] |
| UV max (λmax) | 242 nm (in Methanol)[1][3] |
Synthesis and Reactivity
This compound is produced synthetically and is not known to occur naturally.[1] It serves as a versatile reactant for preparing various heterocyclic compounds. For instance, it reacts with α,β-unsaturated ketones to form isoxazolo[5,4-b]pyridines.[3]
General Synthesis Workflow
A common synthetic route involves the reaction of hydroxylamine (B1172632) hydrochloride with 3-aminocrotononitrile (B73559).[3] The general workflow for this synthesis is depicted below.
Detailed Experimental Protocol: Synthesis
The following protocol is based on a documented synthesis of 3-methyl-5-aminoisoxazole.[3]
-
Preparation of Hydroxylamine Solution : Dissolve hydroxylamine hydrochloride (34.81 g, 0.50 mol) in 100 mL of water.
-
Cooling : Cool the resulting solution in an ice bath for 10 minutes.
-
Addition of Reactant : Add 3-aminocrotononitrile (48.30 g, 85% purity, 0.50 mol) to the cooled solution in batches over a period of 10 minutes.
-
Reaction : Stir the mixture for 30 minutes. During this time, the solution will turn orange, and a solid will precipitate.
-
Isolation : Collect the precipitated solid by filtration.
-
Purification : Recrystallize the collected solid from benzene to yield the final product, 3-methyl-5-aminoisoxazole, as a white solid. The reported yield is 63.2% with a melting point of 77-79°C.[3]
Analytical Methods
The characterization of this compound and its derivatives is typically performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[6][7]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule.[8]
-
Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[7][9]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity of this compound.
A reverse-phase HPLC method can be utilized for the analysis.[10]
-
Column : Newcrom R1 reverse-phase column.[10]
-
Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For standard analysis, phosphoric acid is used. For Mass-Spec compatible applications, it should be replaced with formic acid.[10]
-
Application : This method is suitable for purity analysis, isolation of impurities in preparative separation, and for pharmacokinetic studies.[10]
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The isoxazole moiety is present in several FDA-approved drugs.[11] A derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been investigated as a novel unnatural β-amino acid for incorporation into peptides, creating hybrid α/β-mixed peptides that show promise as therapeutic agents.[9][11] These peptidomimetics are of great interest due to their potential for increased stability against proteolysis compared to natural peptides.[11]
Safety and Handling
According to GHS classifications, this compound is considered a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[5] It should be stored at ambient temperatures in a tightly closed container.[1] The product is chemically stable under standard ambient conditions.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 14678-02-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 14678-02-5 [chemicalbook.com]
- 4. This compound | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-氨基-3-甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound(14678-02-5) 1H NMR [m.chemicalbook.com]
- 8. 3-Isoxazolamine, 5-methyl- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of 5-Amino-3-methylisoxazole Derivatives from Basic Precursors
This technical guide provides a detailed overview of a key synthetic route to produce this compound derivatives, valuable building blocks in medicinal chemistry and drug development. The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid is presented as a primary example, starting from basic chemical precursors. This guide includes a comprehensive experimental protocol, tabulated quantitative data for clarity, and a visual representation of the synthetic pathway.
Core Synthesis Pathway
The synthesis of the this compound core is often achieved through the cyclization of a β-ketonitrile equivalent with hydroxylamine (B1172632). A common and effective strategy involves the reaction of an activated β-ketoester derivative with hydroxylamine, which leads to the formation of the isoxazole (B147169) ring. The following sections detail a well-established three-step synthesis for 5-amino-3-methyl-isoxazole-4-carboxylic acid.
Experimental Protocols
This section outlines the detailed methodology for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid, adapted from established procedures.[1][2]
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)
-
In a round-bottom flask, combine equimolar amounts (1:1 mol/mol) of triethyl orthoacetate and ethyl cyanoacetate.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Heat the mixture to 110°C. During the heating process, continuously remove the ethanol (B145695) that is formed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with a 10% hydrochloric acid (HCl) solution.
-
The filtered solid is the desired intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate (P1).
Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)
-
Prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Dissolve the intermediate P1 from Step 1 in ethanol.
-
Add the ethanolic solution of P1 to the mixture of EtONa and NH₂OH·HCl.
-
Stir the resulting mixture at room temperature for 24 hours.
-
After 24 hours, evaporate the excess ethanol under reduced pressure.
-
Filter the precipitate that forms, wash it with water, and dry it to obtain ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2).[1][2]
Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3)
-
Dissolve the solid intermediate P2 from Step 2 in a 10% sodium hydroxide (B78521) (NaOH) solution.
-
Heat the mixture to 70°C.
-
After heating, cool the mixture to room temperature.
-
Acidify the solution by adding hydrochloric acid (HCl) until a pH of 4 is reached.
-
Filter the resulting precipitate, wash it with water, and dry it to yield the final product, 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3).[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.
| Step | Reactants | Molar Ratio | Catalyst | Solvent | Temperature | Reaction Time | Product |
| 1 | Triethyl orthoacetate, Ethyl cyanoacetate | 1:1 | DMAP | None | 110°C | - | Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) |
| 2 | P1, EtONa, NH₂OH·HCl | - | - | Ethanol | Room Temp. | 24 hours | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) |
| 3 | P2, NaOH (10% aq.) | - | - | Water | 70°C | - | 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3) |
Synthesis Pathway Visualization
The following diagram illustrates the three-step synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.
Caption: Three-step synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.
Logical Workflow for Synthesis
The logical progression of the synthesis is critical for successful execution. The following diagram outlines the key stages and decision points in the experimental workflow.
Caption: Experimental workflow for the synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.
References
A Comprehensive Spectroscopic Guide to 5-Amino-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 5-Amino-3-methylisoxazole, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived spectra for this compound, this document presents a combination of available mass spectrometry data, and for NMR and IR, a comparative analysis with its close structural isomer, 3-Amino-5-methylisoxazole, for which comprehensive data is accessible. This approach offers valuable insights into the expected spectroscopic characteristics of the target molecule.
Molecular Structure
IUPAC Name: 3-methylisoxazol-5-amine Molecular Formula: C₄H₆N₂O Molecular Weight: 98.11 g/mol CAS Number: 14678-02-5[1]
Spectroscopic Data
The following sections present the available and comparative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H NMR Data
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |
| 3-Amino-5-methylisoxazole | -CH₃ | ~2.2 | Singlet | CDCl₃ | PubChem CID: 66172 |
| -NH₂ | ~4.0 | Broad Singlet | CDCl₃ | PubChem CID: 66172 | |
| =CH- | ~5.4 | Singlet | CDCl₃ | PubChem CID: 66172 | |
| This compound (Predicted) | -CH₃ | ~2.1 | Singlet | CDCl₃ | N/A |
| -NH₂ | ~4.5-5.5 | Broad Singlet | CDCl₃ | N/A | |
| =CH- | ~4.8 | Singlet | CDCl₃ | N/A |
Table 2: Comparative ¹³C NMR Data
| Compound | Carbon | Chemical Shift (δ) ppm | Solvent | Reference |
| 3-Amino-5-methylisoxazole | -CH₃ | ~12 | CDCl₃ | SpectraBase |
| C4 | ~85 | CDCl₃ | SpectraBase | |
| C5 | ~170 | CDCl₃ | SpectraBase | |
| C3 | ~160 | CDCl₃ | SpectraBase | |
| This compound (Predicted) | -CH₃ | ~11 | CDCl₃ | N/A |
| C4 | ~75 | CDCl₃ | N/A | |
| C3 | ~158 | CDCl₃ | N/A | |
| C5 | ~168 | CDCl₃ | N/A |
Infrared (IR) Spectroscopy
Similar to the NMR data, experimental IR spectra for this compound are not widely published. The table below shows characteristic IR absorption bands for the functional groups present in the molecule, with comparative data from its isomer.
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference (3-Amino-5-methylisoxazole) |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3400-3200 | PubChem CID: 66172 |
| C-H (methyl) | Stretch | 2950-2850 | PubChem CID: 66172 |
| C=N (isoxazole) | Stretch | 1650-1550 | PubChem CID: 66172 |
| N-H (amine) | Bend | 1640-1560 | PubChem CID: 66172 |
| C-O (isoxazole) | Stretch | 1250-1150 | PubChem CID: 66172 |
Mass Spectrometry (MS)
An electron ionization (EI) mass spectrum for this compound is available from the NIST WebBook.[2] The molecular ion peak ([M]⁺) is expected at m/z 98, corresponding to the molecular weight of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 98 | 100 | [M]⁺ (Molecular Ion) |
| 83 | 20 | [M-CH₃]⁺ |
| 70 | 30 | [M-CO]⁺ |
| 55 | 45 | [C₃H₃N]⁺ |
| 42 | 80 | [C₂H₂N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. A typical experiment involves a 30-degree pulse angle, a 1-2 second relaxation delay, and the acquisition of 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, several thousand scans are typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[3]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3][4]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[3] The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically through a heated probe or a gas chromatography inlet.[5]
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[5]
-
Detection: Detect the separated ions and record their abundance to generate a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
5-Amino-3-methylisoxazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-3-methylisoxazole, a heterocyclic compound of significant interest in pharmaceutical and chemical research. This document details its chemical properties, synthesis protocols, and its role as a versatile building block in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound, a white to off-white crystalline powder, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, most notably sulfonamide drugs. Its molecular structure, featuring an isoxazole (B147169) ring, provides a versatile scaffold for medicinal chemists.
| Property | Value |
| CAS Number | 14678-02-5 |
| Molecular Weight | 98.10 g/mol |
| Molecular Formula | C₄H₆N₂O |
| Melting Point | 85-87 °C |
| InChI Key | FNXYWHTZDAVRTB-UHFFFAOYSA-N |
| SMILES | Cc1cc(N)on1 |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a key area of research, enabling its use in drug discovery and development. Several methodologies have been established, providing routes to this important building block.
Experimental Protocol: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid
A derivative of this compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, can be prepared via a three-step synthesis.[1]
-
Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)
-
Mix triethyl orthoacetate with ethyl cyanoacetate (B8463686) (1:1 molar ratio) in a round bottom flask.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Heat the mixture to 110°C, simultaneously removing the ethanol (B145695) that forms during the reaction.
-
Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.[1]
-
-
Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)
-
Dissolve the intermediate P1 in ethanol.
-
Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine (B1172632) hydrochloride (NH₂OH∙HCl) in ethanol.
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol.
-
Filter the obtained precipitate, wash it with water, and dry it.[1]
-
-
Step 3: Preparation of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3)
-
Dissolve the solid intermediate P2 in a 10% NaOH solution and heat to 70°C.
-
Cool the mixture and add HCl to adjust the pH to 4.
-
Filter the resulting precipitate, wash it with water, and dry it.[1]
-
Experimental Workflow: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid
Biological Activity and Applications in Drug Development
This compound serves as a valuable building block for the creation of new therapeutic agents due to the broad biological activities exhibited by isoxazole-containing compounds. These activities include anticancer, anti-inflammatory, and antibacterial properties.[2]
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] It is also a precursor for sulfonamide antibiotics.[4] In biochemical research, it is utilized in studies related to enzyme inhibition and metabolic pathways.[3] Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of autoimmune disorders and as antitumor agents.
It is also noteworthy that 3-Amino-5-methylisoxazole is a major intermediate formed during the biodegradation of the antibiotic sulfamethoxazole (B1682508) by microorganisms like Pseudomonas psychrophila.
Signaling Pathways
While this compound and its derivatives are known to exhibit a range of biological activities, specific details on their direct involvement and modulation of intracellular signaling pathways are not extensively documented in the reviewed literature. The existing research points to their broad effects, such as anti-proliferative and anti-inflammatory properties, which are inherently linked to complex signaling cascades. However, a definitive, well-characterized signaling pathway directly targeted by this compound has not been elucidated in the provided search results. Further research is required to map its precise molecular interactions and downstream effects on cellular signaling.
References
A Comprehensive Technical Guide to the Biological Activities of 5-Amino-3-methylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole (B147169) ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its wide range of biological activities.[1] Derivatives incorporating this moiety have been investigated for their potential as therapeutic agents with improved potency and reduced toxicity.[1][2] Among these, compounds built around the 5-amino-3-methylisoxazole core have emerged as a versatile class with significant potential in various therapeutic areas, including antimicrobial and anticancer applications. This guide provides an in-depth overview of the biological activities of these derivatives, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Key Biological Activities
This compound derivatives have demonstrated a spectrum of biological effects, with antimicrobial and antitumor activities being the most prominently studied.
Antimicrobial Activity
Derivatives of the isoxazole family have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Specifically, 5-methylisoxazole-3-carboxamide (B1215236) derivatives, which are structurally related to the core topic, have been synthesized and evaluated for their antitubercular and antibacterial properties.
Quantitative Data: Antitubercular and Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylisoxazole-3-carboxamide derivatives against Mycobacterium tuberculosis H37Rv, Bacillus subtilis, and Escherichia coli.[3]
| Compound ID | Substituent (ArNH2) | Antitubercular MIC (µM) [M. tuberculosis H37Rv] | Antibacterial MIC (µM) [B. subtilis] | Antibacterial MIC (µM) [E. coli] |
| 9 | 4-Fluoroaniline | 6.25 | 6.25 | 6.25 |
| 10 | 4-Chloroaniline | 3.125 | 12.5 | 12.5 |
| 13 | 4-Bromoaniline | 6.25 | 6.25 | 6.25 |
| 14 | 4-Iodoaniline | 3.125 | 12.5 | 12.5 |
| 15 | 4-Trifluoromethylaniline | >50 | 12.5 | 12.5 |
| 17 | 4-Nitroaniline | >50 | 12.5 | 12.5 |
| 19 | 2,4-Dichloroaniline | >50 | 6.25 | 6.25 |
| 20 | 2,4-Difluoroaniline | >50 | 6.25 | 6.25 |
Data sourced from a study on 5-methylisoxazole-3-carboxamide derivatives, which share a related core structure.[3]
Antitumor Activity
The isoxazole scaffold is a component of several FDA-approved drugs, highlighting its therapeutic relevance.[2] While specific data for this compound derivatives is emerging, related hybrid molecules have been evaluated for their in vitro cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and leukemia (Jurkat, THP-1).[4] The primary method for evaluating this activity involves cytotoxicity assays.
Quantitative Data: In Vitro Cytotoxicity (Illustrative)
The table below presents illustrative IC50 (half-maximal inhibitory concentration) data for hypothetical this compound derivatives, based on common findings for similar heterocyclic compounds evaluated against cancer cell lines.
| Derivative ID | R-Group Modification | IC50 (µM) [MCF-7] | IC50 (µM) [HCT-116] | IC50 (µM) [HL-60] |
| AMI-01 | Phenyl | 15.2 | 21.5 | 12.8 |
| AMI-02 | 4-Chlorophenyl | 8.7 | 10.1 | 7.5 |
| AMI-03 | 4-Methoxyphenyl | 12.3 | 18.9 | 9.8 |
| AMI-04 | 3,4-Dichlorophenyl | 5.1 | 6.4 | 4.2 |
Note: This table is representative and intended to illustrate how cytotoxicity data for these compounds is typically presented.
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating the biological activity of novel chemical entities.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This method is a widely used colorimetric assay for determining the susceptibility of Mycobacterium tuberculosis to various compounds.[3]
Methodology:
-
Preparation: A sterile 96-well microplate is used. Outer wells are filled with sterile water to prevent evaporation.
-
Inoculum: The H37Rv strain of M. tuberculosis is grown in Middlebrook 7H9 broth. The culture is adjusted to a McFarland standard of 1.0.
-
Compound Addition: The test compounds are serially diluted in the wells. A positive control (e.g., Isoniazid) and a negative control (no drug) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Reagent Addition: A freshly prepared mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
Second Incubation: Plates are re-incubated for 24 hours.
-
Data Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change. The results can be read visually or with a fluorometer/spectrophotometer.
In Vitro Cytotoxicity: MTT and SRB Assays
These assays are standard methods for screening the antitumor activity of chemical compounds in vitro.[5]
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondria.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for approximately 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.
B. SRB (Sulforhodamine B) Assay
This assay quantifies cell density based on the measurement of total cellular protein content.
Methodology:
-
Cell Seeding & Treatment: Similar to the MTT assay, cells (e.g., BEL-7402) are seeded and treated with the test compounds.[5]
-
Cell Fixation: After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at ~510 nm. The IC50 value is determined from the dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes in drug discovery and molecular biology.
Generalized Synthesis and Screening Workflow
The following diagram outlines the typical workflow from the synthesis of this compound derivatives to the identification of lead compounds.
Hypothetical Signaling Pathway Modulation
Many anticancer agents function by inhibiting key signaling pathways that control cell proliferation and survival. The diagram below illustrates a generic kinase signaling cascade, a common target for small molecule inhibitors like isoxazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. Derivatives have shown promising antimicrobial and potential anticancer activities. Future research should focus on elucidating specific molecular targets and mechanisms of action, optimizing lead compounds through structure-activity relationship (SAR) studies, and evaluating in vivo efficacy and safety profiles. The methodologies and data presented in this guide provide a solid foundation for professionals engaged in this exciting area of drug discovery.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
The Versatile Scaffold: A Technical Guide to 5-Amino-3-methylisoxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The isoxazole (B147169) motif is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities. Among these, 5-Amino-3-methylisoxazole stands out as a versatile building block for the synthesis of novel therapeutic agents. Its unique structural features and reactivity allow for the facile generation of diverse compound libraries, leading to the discovery of potent and selective modulators of various biological targets. This in-depth technical guide explores the potential applications of this compound in medicinal chemistry, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Applications and Biological Activities
This compound serves as a crucial starting material for a wide array of derivatives exhibiting significant pharmacological potential. The primary amino group at the 5-position is a key handle for derivatization, enabling the formation of amides, ureas, sulfonamides, and other functional groups that can modulate the compound's physicochemical properties and biological activity.
Anticancer Activity
Derivatives of this compound have shown promise as anticancer agents, with activities reported against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The isoxazole scaffold is a well-established pharmacophore in antimicrobial agents. This compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds demonstrating potent inhibition of microbial growth.
Anti-inflammatory and Kinase Inhibitory Activity
The modulation of inflammatory pathways is another area where this compound derivatives have shown potential. Some of these compounds have been found to inhibit key kinases involved in inflammatory signaling cascades, such as the JAK-STAT pathway.
Quantitative Data on Bioactive Derivatives
The following table summarizes the biological activities of representative compounds derived from or related to the this compound scaffold, providing quantitative data for easy comparison.
| Compound Class | Target/Organism | Biological Activity | Quantitative Data (IC50/MIC) | Reference Compound |
| This compound-4-carbohydrazide derivatives | Staphylococcus aureus | Antibacterial | MIC: 11.93 ± 0.19 μM | - |
| 5-Aminoisoxazole[5,4-d]pyrimidin-4-one derivatives | Gram-positive & Gram-negative bacteria | Antibacterial | Generally weak to mild activity | - |
| Thiophenyl-isoxazole derivatives | Breast Cancer (MCF-7) | Anticancer (ERα inhibitor) | IC50: 1.91 μM | - |
| Isoxazole-carboxamide derivatives | Liver Cancer (Hep3B) | Anticancer | IC50: ~23 μg/mL | - |
| 5-Methylisoxazole-3-carboxamide derivatives | Mycobacterium tuberculosis H37Rv | Antitubercular | MIC: 3.125 μM | - |
| 5-Amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide | Human PBMC | Immunosuppressive (anti-proliferative) | Dose-dependent suppression | - |
Key Signaling Pathway: JAK-STAT Inhibition
Several isoxazole-containing compounds have been identified as inhibitors of the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell proliferation, and its dysregulation is implicated in various inflammatory diseases and cancers.[1] The diagram below illustrates the canonical JAK-STAT pathway and the potential point of inhibition by small molecule inhibitors.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow, from initial synthesis to comprehensive biological characterization. The following diagram illustrates a general workflow for the development of anticancer agents.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid Derivatives
This protocol describes the synthesis of amide derivatives from 5-amino-3-methyl-isoxazole-4-carboxylic acid, a common intermediate.
Materials:
-
5-Amino-3-methyl-isoxazole-4-carboxylic acid
-
Appropriate amine
-
O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve 5-amino-3-methyl-isoxazole-4-carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Screening: MTT Assay
This protocol outlines a standard method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol describes the broth microdilution method to determine the MIC of synthesized compounds against bacterial strains.[2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Prepare an overnight culture of the bacterial strain in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (serial dilutions of a standard antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, offering a gateway to a wide range of bioactive molecules. Its synthetic tractability and the diverse pharmacological activities of its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity in the development of next-generation therapeutics.
References
5-Amino-3-methylisoxazole: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-methylisoxazole is a highly valuable and versatile building block in the field of heterocyclic chemistry. Its unique structural features, including a reactive amino group and a stable isoxazole (B147169) core, make it an ideal starting material for the synthesis of a diverse array of fused heterocyclic systems. These resulting compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in the construction of novel heterocyclic frameworks, with a focus on isoxazolo[5,4-b]pyridines, isoxazolo[5,4-b]quinolines, and peptide derivatives.
Synthesis of Heterocyclic Scaffolds from this compound
Isoxazolo[5,4-b]pyridines
The synthesis of isoxazolo[5,4-b]pyridines is a prominent application of this compound. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the construction of this scaffold. These reactions often utilize microwave irradiation or ultrasound to accelerate reaction times and improve yields.
A common approach involves the one-pot condensation of this compound, an aromatic aldehyde, and a 1,3-dicarbonyl compound.[1] The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the this compound and subsequent cyclization to afford the fused pyridine (B92270) ring.
Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines [1]
-
Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol), and this compound (1.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanoic acid and ethyl acetate (B1210297) as the solvent.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a suitable temperature and time (e.g., heating at 120°C for 5 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford the desired isoxazolo[5,4-b]pyridine (B12869864) product.
The choice of reaction conditions and substrates allows for the synthesis of a diverse library of isoxazolo[5,4-b]pyridine derivatives.
Isoxazolo[5,4-b]quinolines
Similarly, isoxazolo[5,4-b]quinolines can be synthesized via a three-component reaction involving this compound, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone. This reaction leads to the formation of 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones.[2]
Experimental Protocol: Synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones [2]
-
Reaction Setup: A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol) is prepared.
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent such as ethanol (B145695), and a catalytic amount of an acid or base may be added.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization.
5-Amino-3-methyl-isoxazole-4-carboxylic Acid and Peptide Synthesis
This compound can be further functionalized to produce 5-amino-3-methyl-isoxazole-4-carboxylic acid, a non-proteinogenic β-amino acid.[1][3] This derivative serves as a valuable building block for the solid-phase synthesis of novel peptides, introducing a rigid isoxazole constraint into the peptide backbone which can influence its conformation and biological activity.[1][3]
Experimental Protocol: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid [1]
-
Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate is mixed with ethyl cyanoacetate (B8463686) (1:1 molar ratio) in the presence of a catalytic amount of DMAP. The mixture is heated to 110°C with removal of ethanol. The resulting precipitate is filtered and washed with 10% HCl.
-
Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate: The intermediate from step 1 is dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine (B1172632) hydrochloride in ethanol. The mixture is stirred at room temperature for 24 hours. After evaporation of ethanol, the precipitate is filtered, washed with water, and dried.
-
Hydrolysis to 5-Amino-3-methyl-isoxazole-4-carboxylic Acid: The ethyl ester from step 2 is hydrolyzed using aqueous sodium hydroxide, followed by acidification to pH 3 with hydrochloric acid to precipitate the final product.
Experimental Protocol: Solid-Phase Peptide Synthesis using 5-Amino-3-methyl-isoxazole-4-carboxylic Acid [4]
-
Resin Preparation: A suitable solid support (e.g., Rink amide resin) is used as the starting point.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The desired proteinogenic amino acids are sequentially coupled to the resin using standard coupling reagents like HATU and DIPEA.
-
Coupling of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid: The synthesized 5-amino-3-methyl-isoxazole-4-carboxylic acid is then coupled to the N-terminus of the growing peptide chain using the same coupling conditions.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: The crude peptide is purified by reverse-phase HPLC.
Quantitative Data of Synthesized Compounds
The following tables summarize the quantitative data for representative heterocyclic compounds synthesized from this compound.
Table 1: Synthesis of Isoxazolo[5,4-b]pyridines and Isoxazolo[5,4-b]quinolines
| Compound | R-group (Ar) | 1,3-Dicarbonyl | Yield (%) | M.p. (°C) | Spectroscopic Data |
| 1 | 4-F-C₆H₄ | Dimedone | 79 | 248-250 | ¹H NMR (CDCl₃, δ ppm): 1.15 (s, 6H, 2xCH₃), 2.35 (s, 2H, CH₂), 2.65 (s, 3H, CH₃), 3.25 (s, 2H, CH₂), 7.10-7.45 (m, 4H, Ar-H). |
| 2 | 4-Cl-C₆H₄ | Indan-1,3-dione | 85 | 260-262 | IR (KBr, cm⁻¹): 1680 (C=O), 1610, 1580 (C=N, C=C). |
| 3 | C₆H₅ | Tetronic Acid | 67 | 230-232 | MS (m/z): [M+H]⁺ corresponding to the calculated mass. |
Table 2: Characterization of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid Derivatives
| Compound | Derivative | Yield (%) | M.p. (°C) | Spectroscopic Data |
| 4 | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | - | 135-137 | ¹H NMR (CDCl₃, δ ppm): 1.38 (t, 3H, CH₃), 2.55 (s, 3H, CH₃), 4.35 (q, 2H, CH₂), 5.65 (br s, 2H, NH₂). |
| 5 | 5-Amino-3-methyl-isoxazole-4-carboxylic acid | - | 180-182 (dec.) | ¹³C NMR (DMSO-d₆, δ ppm): 11.5, 95.8, 162.3, 164.5, 168.9. |
Biological Activities and Signaling Pathways
Derivatives of isoxazolo[5,4-b]pyridines and structurally related fused heterocyclic systems have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. Their antiproliferative effects are often attributed to the inhibition of key signaling pathways that are dysregulated in cancer cells.
Antiproliferative Activity
Several studies have reported the antiproliferative activity of isoxazolo[5,4-b]pyridine derivatives against various cancer cell lines. For instance, certain sulfonamide derivatives have shown inhibitory effects on the proliferation of the MCF7 breast carcinoma cell line.[5] The cytotoxic activity of these compounds is often evaluated using assays such as the MTT or SRB assay, and the results are expressed as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.
Table 3: Biological Activity of Isoxazolo[5,4-b]pyridine Derivatives
| Compound | Biological Activity | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide | Antiproliferative | MCF7 | 152.56 µg/mL | [5] |
| N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide | Antiproliferative | MCF7 | 161.08 µg/mL | [5] |
| Thiazolo[5,4-b]pyridine (B1319707) derivative 6r | c-KIT Kinase Inhibition | - | 4.77 | [6] |
| Imidazo[4,5-b]pyridine derivative 27e | FLT3/Aurora Kinase Inhibition | MV4-11 | - | [7] |
| Oxazolo[5,4-d]pyrimidine derivative | VEGFR-2 Inhibition | HT29 | 58.4 | [8] |
Kinase Inhibition and Signaling Pathways
The anticancer activity of many heterocyclic compounds, including those structurally analogous to isoxazolo[5,4-b]pyridines, stems from their ability to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Several key signaling pathways have been identified as potential targets for isoxazolo[5,4-b]pyridine-related compounds:
-
c-KIT Signaling Pathway: The c-KIT receptor tyrosine kinase is involved in cell survival and proliferation. Mutations leading to its constitutive activation are found in various cancers. Inhibition of c-KIT can block downstream signaling through pathways like the PI3K/Akt and MAPK pathways.[9][10][11][12]
-
FLT3 Signaling Pathway: Fms-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase that, when mutated, can lead to uncontrolled cell proliferation, particularly in acute myeloid leukemia (AML). Inhibitors of FLT3 block its downstream signaling cascades.[2][4][13][14][15]
-
Aurora Kinase Signaling Pathway: Aurora kinases are essential for cell division (mitosis). Their overexpression is common in many cancers, and their inhibition can lead to mitotic arrest and apoptosis.[5][8][16][17]
-
VEGFR-2 Signaling Pathway: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply.[18][19][20][21][22][23]
The inhibition of these kinases by isoxazolo[5,4-b]pyridine derivatives and their analogs disrupts the downstream signaling cascades, ultimately leading to a reduction in tumor cell proliferation and survival.
Visualizations of Signaling Pathways and Experimental Workflows
Conclusion
This compound has proven to be an exceptionally useful and versatile building block for the synthesis of a wide variety of heterocyclic compounds. The development of efficient synthetic methodologies, particularly multi-component reactions, has enabled the rapid generation of diverse chemical libraries based on scaffolds such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-b]quinolines. Furthermore, its derivatization into a novel β-amino acid opens up new avenues in peptidomimetic design. The significant biological activities exhibited by these compounds, especially their potential as kinase inhibitors for cancer therapy, underscore the importance of continued research in this area. This technical guide provides a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. FLT3, a signaling pathway gene [ogt.com]
- 15. betalifesci.com [betalifesci.com]
- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 5-Amino-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 5-Amino-3-methylisoxazole. It details the early synthetic methodologies, physicochemical properties, and the evolution of its applications in medicinal chemistry and organic synthesis. While its isomer, 3-amino-5-methylisoxazole, has garnered significant attention as a key intermediate in the synthesis of sulfonamide drugs like sulfamethoxazole (B1682508), this guide focuses on the distinct history and characteristics of the 5-amino variant. The document includes detailed experimental protocols from historical literature, quantitative data summarized in tabular format, and logical diagrams illustrating synthetic pathways.
Introduction
Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, have been a subject of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The isoxazole (B147169) ring system is a versatile scaffold found in numerous natural products and synthetic molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide specifically delves into the history and discovery of this compound, a less commercially prominent but scientifically significant isomer of the well-known sulfamethoxazole precursor, 3-amino-5-methylisoxazole.
Discovery and Early History
The precise first synthesis of this compound is not definitively documented in a singular landmark paper. Its history is intertwined with the broader exploration of isoxazole chemistry that began in the early 20th century. Early research into isoxazole derivatives was driven by the quest for novel chemotherapeutic agents. While its isomer, 3-amino-5-methylisoxazole, gained prominence as a crucial intermediate for sulfa drugs, this compound appeared in chemical literature primarily as a subject of synthetic methodology and as a potential building block for other heterocyclic systems.
Initial synthetic routes often resulted in mixtures of isomers, and a significant focus of early chemical studies was the development of regioselective syntheses to isolate specific aminoisoxazole derivatives. Patents from the mid-20th century describe various methods for producing aminoisoxazoles, sometimes mentioning the formation of the 5-amino isomer as a byproduct or the main product depending on the reaction conditions and starting materials.
Physicochemical Properties
This compound is a yellow to orange-brown crystalline powder.[4] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H6N2O | [4] |
| Molecular Weight | 98.10 g/mol | [4] |
| Melting Point | 85-87 °C | [4] |
| CAS Number | 14678-02-5 | [4] |
| Appearance | Yellow to orange-brown crystalline powder | [4] |
Key Synthetic Methodologies
The synthesis of this compound has been approached through various routes over the years. This section details some of the key historical and modern experimental protocols.
Synthesis from 3-Aminocrotononitrile (B73559) and Hydroxylamine (B1172632) Hydrochloride
One of the common methods for the preparation of this compound involves the reaction of 3-aminocrotononitrile with hydroxylamine hydrochloride.
Experimental Protocol:
-
Dissolve hydroxylamine hydrochloride (34.81 g, 0.50 mol) in 100 mL of water.
-
Cool the solution in an ice bath for 10 minutes.
-
Add 3-aminocrotononitrile (48.30 g, 85% purity, 0.50 mol) in batches over 10 minutes.
-
Stir the mixture for 30 minutes. An orange color and the precipitation of a solid should be observed.
-
Collect the solid by filtration.
-
Recrystallize the solid from benzene (B151609) to yield the final product.
Expected Yield: 30.98 g (63.2%) of a white solid with a melting point of 77-79°C.
Synthesis from Ethyl 2-cyano-3-ethoxybut-2-enoate
A multi-step synthesis starting from ethyl cyanoacetate (B8463686) and triethyl orthoacetate has also been described for a derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, which can be further processed to yield the parent compound.[5]
Experimental Protocol for Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate:
-
Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1):
-
Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask.
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Heat the mixture to 110 °C while removing the ethanol (B145695) formed during the reaction.
-
Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.[5]
-
-
Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2):
-
Dissolve the intermediate P1 in ethanol.
-
Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol.
-
Filter the obtained precipitate, wash with water, and dry.[5]
-
Biological Activity and Applications
While not as extensively studied for its direct therapeutic effects as other isoxazole derivatives, this compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.[6] Its derivatives have been investigated for a range of pharmacological properties.
Research has shown that derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) exhibit immunoregulatory properties, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants.[7] Furthermore, isoxazole derivatives, in general, have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial activity [1]
-
Anticancer activity [2]
-
Anti-inflammatory effects [2]
-
Neuroprotective effects [2]
The core isoxazole structure is present in several FDA-approved drugs, highlighting the therapeutic potential of this heterocyclic ring system.[2]
Signaling Pathways and Mechanisms of Action
Currently, there is a lack of specific research detailing the direct interaction of this compound with defined biological signaling pathways. The biological effects observed are generally attributed to the broader class of isoxazole derivatives. For instance, some isoxazole-containing compounds are known to act as inhibitors of enzymes like carbonic anhydrase.[8] The general mechanism often involves the isoxazole ring acting as a bioisostere for other functional groups, enabling it to bind to the active sites of enzymes or receptors.
To illustrate a generalized synthetic pathway, a Graphviz diagram is provided below.
Conclusion
This compound, while often overshadowed by its more famous isomer, holds a significant place in the history of heterocyclic chemistry. Its synthesis has been a subject of study for decades, evolving from methods that produced isomeric mixtures to more refined and regioselective protocols. Although direct biological applications are not as well-documented, it remains a valuable synthon for the creation of novel compounds with potential therapeutic relevance. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives could unveil new avenues for drug discovery and development.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 5-アミノ-3-メチルイソオキサゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. mdpi.com [mdpi.com]
- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of 5-Amino-3-methylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 5-Amino-3-methylisoxazole, a key building block in medicinal chemistry. The information presented herein is intended to support research and development activities by providing essential data and methodologies for handling and characterizing this compound.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O | [2][3] |
| Molecular Weight | 98.10 g/mol | [2][3] |
| Melting Point | 85-87 °C | [3][4] |
| Appearance | Yellow to orange-brown crystalline powder and chunks | [1][4] |
Solubility Profile
Quantitative solubility data for this compound in a wide range of common solvents is not extensively reported in publicly available literature. However, based on available information and data for structurally similar compounds, a general solubility profile can be inferred.
Table 2: Solubility of this compound and a Structurally Similar Compound
| Solvent | Compound | Solubility | Temperature (°C) | Reference |
| Water | This compound | Slightly soluble (26 g/L) | 25 | [1] |
| Methanol | This compound | Soluble | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 3-Amino-5-methylisoxazole* | 55 mg/mL | Not Specified |
*Note: Data for 3-Amino-5-methylisoxazole is provided as a reference due to structural similarity. Researchers are advised to determine the specific solubility of this compound for their intended applications.
Stability Profile
The chemical stability of this compound is a critical factor for its storage, handling, and application in drug development. While specific kinetic data for its degradation is limited, information on related isoxazole (B147169) derivatives provides insights into its potential stability liabilities.
General Stability: The compound is generally considered to be chemically stable under standard ambient conditions (room temperature). However, exposure to certain conditions can lead to degradation.
Factors Affecting Stability:
-
pH: The isoxazole ring, a core structure of this molecule, can be susceptible to cleavage under basic conditions. Studies on other isoxazole-containing compounds have shown that degradation rates increase with higher pH.
-
Temperature: Elevated temperatures can promote the degradation of this compound. A study on a closely related derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, demonstrated decreased stability with microwave irradiation, which generates heat.[5]
-
Light: While no specific data on the photostability of this compound was found, it is generally good practice to protect heterocyclic compounds from prolonged exposure to light to prevent potential photodegradation.
Potential Degradation Pathway: The primary degradation pathway for isoxazole rings under basic conditions involves hydrolytic cleavage of the N-O bond, leading to the formation of a β-keto nitrile derivative.
Experimental Protocols
The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These methodologies are based on standard pharmaceutical industry practices.
Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is heated at 80°C for 48 hours.
-
Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
-
Data Evaluation: The percentage of degradation is calculated, and any significant degradation products are identified and characterized.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
5-Amino-3-methylisoxazole: A Key Intermediate in the Degradation of Sulfamethoxazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, is a frequently detected micropollutant in various environmental compartments. Its persistence and potential to promote antibiotic resistance have led to extensive research into its degradation pathways. A crucial intermediate product formed during the breakdown of SMX is 5-amino-3-methylisoxazole (also referred to as 3-amino-5-methylisoxazole (B124983) or 3A5MI). Understanding the formation, fate, and potential toxicity of this intermediate is essential for developing effective remediation strategies for SMX-contaminated environments and for assessing the overall environmental impact of this antibiotic. This technical guide provides a comprehensive overview of the role of this compound in the degradation of sulfamethoxazole, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex chemical transformations involved.
Degradation Pathways of Sulfamethoxazole Leading to this compound
The degradation of sulfamethoxazole can be initiated through various mechanisms, including advanced oxidation processes (AOPs), photodegradation, and microbial activity. In many of these pathways, the cleavage of the sulfonamide bond (S-N bond) is a critical step that leads to the formation of this compound and sulfanilic acid.
Advanced Oxidation Processes (AOPs)
AOPs, such as ozonation and photocatalysis, are effective in degrading SMX.[1][2] During ozonation, ozone can directly attack the SMX molecule, particularly the aromatic rings.[3][4][5] Theoretical studies suggest that the primary oxidation of the benzene (B151609) and isoxazole (B147169) rings follows a direct addition mechanism.[3][4] In various catalytic AOPs, 3-amino-5-methylisoxazole has been identified as one of the initial intermediates formed during SMX degradation.[2][6][7]
Photodegradation
Sulfamethoxazole is susceptible to photodegradation, especially in acidic aqueous solutions.[8] This process can lead to the formation of several photoproducts, including 3-amino-5-methylisoxazole, sulfanilic acid, and aniline.[8][9] The cleavage of the S-N bond is a prominent transformation pathway under UV irradiation.[9]
Microbial Degradation
Microorganisms play a significant role in the environmental fate of SMX. Several bacterial strains have been identified that can degrade sulfamethoxazole, often utilizing it as a carbon or nitrogen source.[10][11][12] A common metabolic pathway involves the initial ipso-hydroxylation of SMX, followed by the cleavage of the molecule into 3-amino-5-methylisoxazole and other byproducts.[10] In fact, 3-amino-5-methylisoxazole is often reported as a major metabolic product in microbial degradation studies.[10] Some bacterial strains, such as Nocardioides sp. N39, have even demonstrated the ability to utilize 3-amino-5-methylisoxazole as a sole source of carbon and nitrogen for growth.[13]
Quantitative Data on Degradation and Formation
The following tables summarize quantitative data from various studies on the degradation of sulfamethoxazole and the formation of this compound under different experimental conditions.
Table 1: Sulfamethoxazole Degradation Efficiency in Various Systems
| Degradation System | Initial SMX Concentration | Degradation Efficiency | Time | Reference |
| Microbial Fuel Cell (MFC) | 20 ppm | ~85% | 12 h | [11][12][[“]] |
| Microbial Fuel Cell (MFC) | Not specified | >85.1% | 60 h | [15] |
| Fe(II)-activated Persulfate | Not specified | Complete degradation | 240 min | [16] |
| Ferrate(VI) Oxidation (pH 3) | 2 mg/L | 90% | 120 min | [17] |
| Dielectric Barrier Discharge with Persulfate | Not specified | 83.21% | 30 min | [18] |
| Ozonation | Not specified | Complete degradation | 10 min | [5][19] |
| TiO2-ZrO2 Photocatalysis (UV) | Not specified | 100% | 120 min | [20] |
| TiO2-ZrO2 Photocatalysis (Blue LED) | Not specified | 76% | 480 min | [20] |
Table 2: Formation Rates of this compound
| System | SMX Degradation Rate | This compound Formation Rate | Reference |
| Cell extracts of Microbacterium sp. strain BR1 | 1.85 µM min⁻¹ (SD = 0.22 µM min⁻¹) | 2.01 µM min⁻¹ (SD = 0.05 µM min⁻¹) | [10] |
Experimental Protocols
The identification and quantification of sulfamethoxazole and its degradation products, including this compound, are typically performed using advanced analytical techniques.
Sample Preparation
-
Thawing: Frozen plasma or water samples should be thawed on ice to minimize degradation of target analytes.[21]
-
Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 30 seconds.[21]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[21]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.[21]
-
Filtration (for aqueous samples): Samples are typically filtered through a 0.22 µm or 0.45 µm filter before analysis to remove particulate matter.[12]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260II or similar.[13]
-
Column: Extend-C18 column (4.6 × 250 mm, 5 µm, Agilent).[13]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and ultrapure water (often with a modifier like 0.1% formic acid).[13] For example, a 30:70 (v/v) mixture of acetonitrile and water with 0.1% formic acid can be used in isocratic mode.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Injection Volume: 10 µL.[13]
-
Detection Wavelength: 230 nm for 3-amino-5-methylisoxazole.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
System: Agilent 1260 HPLC coupled with an AB Sciex QTrap 5500 MS or similar.[22]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[22]
-
Column: A C18 column, such as a Waters XBridge (3.0 × 100 mm, 2.5 µm particle size), is suitable for separation.[22]
-
Flow Rate: 0.2 mL/min.[22]
-
Collision Gas: High purity nitrogen is typically used as the collision gas.[12]
-
Data Analysis: Identification of intermediates is based on their mass-to-charge ratio (m/z) and fragmentation patterns.[17][22]
Visualizations of Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of sulfamethoxazole and a typical experimental workflow for its analysis.
Caption: Generalized degradation pathways of sulfamethoxazole leading to the formation of this compound.
Caption: A typical experimental workflow for the analysis of sulfamethoxazole and its degradation products.
Conclusion
This compound is a significant and frequently observed intermediate in the degradation of the antibiotic sulfamethoxazole across various chemical and biological transformation processes. Its formation through the cleavage of the sulfonamide bond is a key step in the breakdown of the parent compound. The continued study of the formation kinetics, subsequent fate, and potential ecotoxicological effects of this compound is crucial for a comprehensive understanding of the environmental risks associated with sulfamethoxazole contamination and for the development of effective remediation technologies. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working in the fields of environmental science, analytical chemistry, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Catalytic Advanced Oxidation Processes for Sulfamethoxazole Degradation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. consensus.app [consensus.app]
- 15. Degradation mechanisms of sulfamethoxazole and its induction of bacterial community changes and antibiotic resistance genes in a microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Degradation of the Antibiotic Sulfamethoxazole by Ozonation: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Catalytic ozonation of sulfamethoxazole using low-cost natural silicate ore supported Fe 2 O 3 : influencing factors, reaction mechanisms and degradat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06714E [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 5-Amino-3-methylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5-amino-3-methylisoxazole derivatives, specifically 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of such unnatural amino acids is a key strategy in the development of peptidomimetics with enhanced therapeutic properties.[1][2][3]
Introduction
Isoxazole (B147169) derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Their incorporation into peptides can lead to novel therapeutic agents with increased potency and reduced toxicity.[1] 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) is a bifunctional β-amino acid that can be readily incorporated into peptide sequences to create α/β-mixed peptides.[1][4] This document outlines the synthesis of AMIA and its application in both classical and ultrasonic-agitated SPPS.
Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)
The synthesis of AMIA is a critical preliminary step for its use in peptide synthesis. The process involves the preparation of an intermediate, ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, followed by hydrolysis to yield the final product.
Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate
A key step in the synthesis of the AMIA precursor involves the reaction of an intermediate with hydroxylamine (B1172632). Specifically, the intermediate is dissolved in ethanol (B145695) and added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH∙HCl) in ethanol.[4] The mixture is stirred for 24 hours at room temperature.[4] After the reaction, excess ethanol is evaporated, and the resulting precipitate is filtered, washed with water, and dried to yield ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.[4]
Solid-Phase Peptide Synthesis (SPPS) of Model Peptides
Prior to the incorporation of AMIA, model peptide sequences are synthesized using standard Fmoc-based SPPS protocols. The following model peptides have been successfully synthesized and subsequently modified with AMIA: H-DVYT-NH₂, H-EAAA-NH₂, H-PPPP-NH₂, and H-PPPPP-NH₂.[1][4]
Incorporation of AMIA into Peptides
A notable feature of AMIA is that its amino group exhibits low reactivity under typical Fmoc protection conditions.[1][4] This allows for the direct coupling of unprotected AMIA to the N-terminus of a resin-bound peptide.
Classical SPPS Protocol for AMIA Coupling
The following protocol details the manual coupling of AMIA to a synthesized peptide on a solid support.
Table 1: Reagents and Conditions for Classical AMIA Coupling
| Parameter | Value |
| Resin | Rink Amide MBHA |
| Coupling Reagents | TBTU (3 equiv.), DIEA (6 equiv.) |
| Solvent | DMF |
| Reaction Time | 3 repetitions of coupling |
| Monitoring | Kaiser Test |
Protocol:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the peptide chain by treating the resin with 20% piperidine (B6355638) in DMF.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).
-
AMIA Coupling:
-
Dissolve 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) in DMF.
-
Add the coupling reagents, TBTU and DIEA, to the AMIA solution.
-
Add the activated AMIA solution to the resin.
-
Allow the reaction to proceed, repeating the coupling step three times to ensure maximum efficiency.
-
-
Monitoring: Monitor the efficiency of the peptide bond formation using the Kaiser test.
-
Final Washing: After successful coupling, wash the resin with DMF (7 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).
-
Drying: Dry the resulting peptidyl-resin in a vacuum desiccator for 24 hours at room temperature.
Ultrasonic-Agitated SPPS for AMIA Coupling
Ultrasound assistance can be employed to accelerate the coupling process and potentially improve efficiency.
Table 2: Comparison of Classical and Ultrasonic-Assisted Synthesis
| Synthesis Method | Key Advantages |
| Classical SPPS | Standard, well-established methodology. |
| Ultrasonic-Agitated SPPS | Reduced synthesis time, improved purity of the final product. |
Protocol:
The protocol for ultrasonic-agitated SPPS follows the same steps as the classical method, with the addition of ultrasonic agitation during the coupling step. The use of an ultrasonic bath can significantly reduce the reaction time required for complete coupling.
Cleavage and Deprotection
The final step is the cleavage of the AMIA-modified peptide from the resin and the removal of any side-chain protecting groups.
Protocol:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), water (H₂O), and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[1]
-
Add the cleavage cocktail to the dried peptidyl-resin.
-
Allow the reaction to proceed for 2 hours at room temperature.[1]
-
Evaporate the TFA.
-
Lyophilize the resulting product to obtain the crude AMIA-modified peptide.
Characterization
The synthesized peptides are characterized using mass spectrometry to confirm their identity and purity.
Table 3: Mass Spectrometry Data for AMIA-Modified Peptides
| Peptide Sequence | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| AMIA-DVYT-NH₂ | 620.270 | 620.270 |
| AMIA-EAAA-NH₂ | 484.215 | 484.215 |
| AMIA-PPPP-NH₂ | Not specified in source | Not specified in source |
| AMIA-PPPPP-NH₂ | Not specified in source | Not specified in source |
Data extracted from mass spectrometry analysis of the crude products.[5]
Visualizing the Workflow
The following diagrams illustrate the key workflows in the synthesis and application of AMIA in SPPS.
Caption: General workflow for solid-phase synthesis of AMIA-containing peptides.
Caption: Synthesis of the AMIA precursor, ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.
Applications and Future Perspectives
The ability to incorporate AMIA and other isoxazole derivatives into peptides opens up new avenues for drug discovery and development. These novel peptidomimetics can be screened for a variety of biological activities, leveraging the inherent therapeutic properties of the isoxazole moiety. The protocols described herein provide a robust foundation for the synthesis of libraries of isoxazole-containing peptides for high-throughput screening and lead optimization. The use of ultrasonic agitation offers a path to more efficient and sustainable peptide synthesis.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling 5-Amino-3-methylisoxazole with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of amino acids to heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with enhanced pharmacological profiles. 5-Amino-3-methylisoxazole is a valuable building block in drug discovery, and its coupling with amino acids creates peptidomimetics with potential applications as enzyme inhibitors, receptor modulators, and other bioactive agents. This document provides detailed protocols for the efficient solution-phase coupling of N-protected amino acids to the amino group of this compound, a critical step in the synthesis of these promising compounds.
The primary method detailed utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a coupling additive to ensure high yields and minimize side reactions. Alternative protocols employing other common coupling reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also provided to offer flexibility for various substrates and laboratory preferences.
Data Presentation: Comparative Coupling Yields
The following table summarizes typical yields for the amide coupling of various N-protected amino acids with primary amines, including analogs of this compound, using different coupling reagents. These values serve as a general guideline for expected outcomes.
| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Boc-Val-OH | EDC, HOBt (cat.), DMAP | DIPEA | Acetonitrile | 72%[1] |
| Generic Acid | EDC, HOBt | - | DMF | 61%[2] |
| Generic Acid | EDC, HOBt | DIPEA | DMF | 83%[2] |
| Generic Acid | EDC, HOBt | DIPEA | DMF | 85%[2] |
| Boc-Pro-OH | PyBroP | DIPEA | CH2Cl2 | 70-85% |
| Cbz-Val-OH | PyBroP | DIPEA | CH2Cl2 | 70-85% |
| Boc-Val-OH | HATU | DIPEA | DMF | ~38% (for a sluggish reaction)[1] |
Note: Yields are highly dependent on the specific amino acid, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling (Recommended)
This protocol is a robust and widely used method for amide bond formation. The addition of HOBt suppresses racemization and improves efficiency. The use of a catalytic amount of DMAP can significantly enhance the reaction rate.[1]
Materials and Reagents:
-
N-Boc-protected amino acid (e.g., Boc-Val-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-protected amino acid (1.0 eq.) in anhydrous DCM or acetonitrile.
-
Addition of Amine and Base: Add this compound (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Activation and Coupling: Add HOBt (1.2 eq.), EDC·HCl (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, often used for difficult couplings or when rapid reaction times are desired.[3]
Materials and Reagents:
-
N-Boc-protected amino acid
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the N-Boc-protected amino acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.
-
Addition of Amine and Base: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF and add DIPEA (2.5 eq.).
-
Coupling: Add the activated amino acid solution to the amine solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. HATU-mediated couplings are often complete within 1-4 hours.[4]
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Protocol 3: PyBOP Mediated Coupling
PyBOP is particularly effective for coupling sterically hindered amino acids and is known to minimize racemization.[5][6]
Materials and Reagents:
-
N-Fmoc- or N-Boc-protected amino acid
-
This compound
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.), PyBOP (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.
-
Addition of Base and Amine: Add NMM or DIPEA (2.0 eq.) to the solution, followed by this compound (1.1 eq.).
-
Coupling: Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (typically complete in 1-3 hours).
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1. The byproducts of PyBOP are generally water-soluble, which can simplify purification.
Visualizations
Caption: Workflow for EDC/HOBt mediated coupling of amino acids.
Caption: Simplified mechanism of EDC/HOBt coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
The Role of 5-Amino-3-methylisoxazole in the Synthesis of Novel Anticonvulsant Agents: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole (B147169) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among its derivatives, compounds featuring the 5-amino-3-methylisoxazole core have emerged as promising candidates in the development of novel anticonvulsant drugs. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of such compounds, intended to guide researchers in the exploration of new chemical entities for the treatment of epilepsy and other seizure-related disorders.
Application Notes
This compound serves as a versatile building block for the synthesis of a variety of anticonvulsant agents. Its primary amino group and the isoxazole ring system offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The isoxazole moiety is a key feature in several clinically used drugs, including the anticonvulsant zonisamide (B549257). While the synthesis of zonisamide itself does not typically start from this compound, the structural similarity highlights the potential of this scaffold in designing new anticonvulsant therapies.
The general strategy for developing anticonvulsants from this compound involves the derivatization of the amino group to introduce various pharmacophoric features. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for brain penetration and target engagement.
A common synthetic approach involves the condensation of this compound with various electrophilic reagents to generate a library of derivatives. These derivatives are then subjected to a battery of in vivo screening assays to assess their anticonvulsant efficacy and neurotoxicity. The most common primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which help to identify compounds with activity against generalized tonic-clonic seizures and absence seizures, respectively.
Quantitative Data Summary
The following tables summarize the anticonvulsant activity of various isoxazole derivatives as reported in the scientific literature. These data provide a comparative overview of the efficacy and safety of different structural modifications.
Table 1: Anticonvulsant Activity of Isoxazole Derivatives in the Maximal Electroshock (MES) Seizure Test
| Compound ID | Dose (mg/kg) | Time (h) | Protection (%) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| IIIa | - | - | Nearly Potent | - | - | - |
| IIIb | - | - | Nearly Potent | - | - | - |
| IIIc | - | - | Less Potent | - | - | - |
| Compound 14 | 100 | 0.5 | 100% | 49.6 | 168.7 | 3.4 |
| Compound 17 | 100 | 0.5 | 100% | 55.2 | >300 | >5.4 |
| (C1-R)-31 | 100 | 0.5 | 100% | 45.8 | 195.7 | 4.3 |
| (C1-R)-32 | 100 | 0.5 | 100% | 63.2 | >300 | >4.7 |
| Phenytoin | - | - | 83.95% | - | - | - |
*ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀). Data compiled from multiple sources.[1][2]
Table 2: Anticonvulsant Activity of Isoxazole Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
| Compound ID | Dose (mg/kg) | Time (h) | Protection (%) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| Compound 14 | 100 | 0.5 | 75% | 67.4 | 168.7 | 2.5 |
| Compound 17 | 100 | 0.5 | 100% | 73.2 | >300 | >4.1 |
| (C1-R)-31 | 100 | 0.5 | 50% | >100 | 195.7 | - |
| (C1-R)-32 | 100 | 0.5 | 100% | 73.2 | >300 | >4.1 |
| Diazepam | 4 | - | Standard | - | - | - |
*ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀). Data compiled from multiple sources.[3]
Experimental Protocols
Synthesis of 3-Amino-5-methylisoxazole (Illustrative Three-Step Synthesis)
This protocol describes a general method for the synthesis of 3-amino-5-methylisoxazole, a key starting material.
Step 1: Synthesis of Acetyl Acetonitrile (B52724)
-
In a reaction flask, dissolve ethyl acetate (B1210297) and acetonitrile in the presence of a metal alkali (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide).
-
Stir the reaction mixture at room temperature for the appropriate duration to allow for the formation of acetyl acetonitrile.
-
Quench the reaction and perform an acidic workup to isolate the product.
-
Purify the acetyl acetonitrile by distillation or chromatography.
Step 2: Formation of Hydrazone
-
React the acetyl acetonitrile from Step 1 with p-toluenesulfonyl hydrazide.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Isolate the resulting hydrazone by filtration or extraction.
Step 3: Ring Closure to form 3-Amino-5-methylisoxazole
-
Subject the hydrazone from Step 2 to a ring-closure reaction with hydroxylamine (B1172632) under alkaline conditions.
-
After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-amino-5-methylisoxazole.
Note: This is a general procedure and specific reaction conditions may need to be optimized.
Anticonvulsant Screening Protocols
Maximal Electroshock (MES) Seizure Test
-
Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.
-
After a predetermined time interval (e.g., 30 minutes or 1 hour), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as a protective effect.
-
Calculate the ED₅₀ value, which is the dose that protects 50% of the animals from the seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Administer the test compound i.p. to a group of mice at various doses.
-
After a specified time, administer a subcutaneous injection of pentylenetetrazole (PTZ), a convulsant agent, at a dose known to induce clonic seizures (e.g., 85 mg/kg).
-
Observe the mice for the onset of clonic seizures for a period of 30 minutes.
-
A compound is considered to have provided protection if no clonic seizures are observed.
-
Determine the ED₅₀ value for the test compound.
Rotarod Neurotoxicity Assay
-
Administer the test compound i.p. to a group of mice at various doses.
-
At predetermined time intervals, place the mice on a rotating rod (rotarod).
-
Record the time each animal is able to maintain its balance on the rod.
-
A significant decrease in the time spent on the rotarod compared to vehicle-treated controls indicates neurotoxicity.
-
Calculate the TD₅₀ value, which is the dose that causes 50% of the animals to fail the test.
Visualizations
Caption: General synthetic pathway for anticonvulsant candidates.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Amino-3-methylisoxazole in the Development of Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole (B147169) scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. Among its derivatives, 5-amino-3-methylisoxazole has emerged as a valuable starting point for the synthesis of novel compounds with potent anti-inflammatory properties. These derivatives have demonstrated significant potential in modulating key inflammatory pathways, offering promising avenues for the development of new therapeutics for a range of inflammatory diseases.
This document provides detailed application notes on the utility of this compound in anti-inflammatory drug discovery, including a summary of quantitative data from key studies, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Summary
The anti-inflammatory activity of various derivatives of this compound has been quantified in several studies. The following tables summarize key data points for some of the most promising compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay | Cell Type | Stimulant | Endpoint | Result | Reference |
| M05 (5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide) | TNF-α Production | Human Whole Blood | LPS | Inhibition of TNF-α | Most suppressive in the series | [1][2] |
| M05 | Lymphocyte Proliferation | Human PBMC | PHA | Inhibition of Proliferation | Most suppressive in the series | [1][2] |
| 01K (4-phenyl-1-(this compound-4-carbonyl)-thiosemicarbazide) | Lymphocyte Proliferation | Mouse Thymus, Spleen, Lymph Nodes | ConA or LPS | Inhibition of Proliferation | Inhibitory activity observed | [3] |
| 06K (4-(4-chlorophenyl)-1-(this compound-4-carbonyl)-thiosemicarbazide) | Lymphocyte Proliferation | Mouse Thymus, Spleen, Lymph Nodes | ConA or LPS | Inhibition of Proliferation | Inhibitory activity observed | [3] |
| p-ethoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Not Specified | Not Specified | Not Specified | Anti-inflammatory effect | Strong anti-inflammatory effect | [4] |
| p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Not Specified | Not Specified | Not Specified | Anti-inflammatory effect | Strong anti-inflammatory effect | [4] |
Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Animal Model | Assay | Endpoint | Result | Reference |
| M05 | Mouse | Carrageenan-induced foot edema | Inhibition of edema | Inhibited skin reaction | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the anti-inflammatory potential of this compound derivatives.
In Vitro Assay: Inhibition of LPS-Induced TNF-α Production in Human Whole Blood
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant ex vivo model.
Materials:
-
Heparinized whole blood from healthy human donors
-
Lipopolysaccharide (LPS) from E. coli
-
This compound test compounds
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Protocol:
-
Collect fresh human blood into tubes containing heparin.
-
Dilute the whole blood 1:10 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in RPMI 1640. Add 10 µL of the compound solutions to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plates for 1 hour at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of LPS solution (final concentration of 100 ng/mL) to stimulate TNF-α production. For the negative control wells, add 10 µL of RPMI 1640 medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, centrifuge the plates at 400 x g for 10 minutes.
-
Collect the plasma supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.
In Vitro Assay: Inhibition of PHA-Induced Human PBMC Proliferation
This assay determines the cytostatic or cytotoxic effects of the compounds on activated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation
-
Phytohemagglutinin (PHA)
-
This compound test compounds
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1)
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in complete RPMI 1640 medium.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of the test compound solutions at various concentrations. Include a vehicle control.
-
Add 50 µL of PHA solution (final concentration of 5 µg/mL) to stimulate proliferation. For unstimulated controls, add 50 µL of medium.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Alternatively, use a non-radioactive method like MTT or WST-1 assay to determine cell proliferation according to the manufacturer's protocol.
-
Calculate the percentage inhibition of proliferation for each compound concentration relative to the PHA-stimulated vehicle control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Mice
This is a standard and widely used model to assess the in vivo acute anti-inflammatory activity of compounds.
Materials:
-
Male BALB/c mice (or other suitable strain), 6-8 weeks old
-
Carrageenan (lambda, type IV)
-
This compound test compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Plethysmometer
Protocol:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week before the experiment.
-
Fast the animals overnight before the experiment.
-
Administer the test compounds orally (or by another desired route) at various doses. The control group receives the vehicle only. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
One hour after compound administration, inject 50 µL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection) (Vt).
-
The increase in paw volume (edema) is calculated as the difference between the volume at time 't' and the initial volume (Edema = Vt - V₀).
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Visualizations
Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. While the precise mechanism for many this compound derivatives is still under investigation, their ability to reduce TNF-α production suggests a potential interaction with this pathway.
Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound derivatives as anti-inflammatory agents.
Caption: Workflow for in vitro screening of anti-inflammatory compounds.
Logical Relationship
The development of potent anti-inflammatory agents from a this compound scaffold often involves a logical progression from initial screening to lead optimization.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
Green Synthesis of Schiff Bases from 5-Amino-3-methylisoxazole: Applications in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 5-amino-3-methylisoxazole represent a versatile class of compounds with significant potential in medicinal chemistry. Their synthesis through green chemistry principles, such as microwave and ultrasound-assisted methods or solvent-free conditions, offers environmentally benign alternatives to conventional synthetic routes. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties, making them attractive candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the green synthesis and biological evaluation of these promising therapeutic agents.
Green Synthetic Approaches
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of Schiff bases from this compound, several eco-friendly methods have been successfully employed, offering advantages such as shorter reaction times, higher yields, and reduced solvent usage.
Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, often leading to a dramatic reduction in reaction time and an increase in product yield.[1]
Ultrasound-Assisted Synthesis (Sonochemistry)
The use of ultrasonic waves can enhance chemical reactivity through acoustic cavitation, providing a mechanical and chemical boost to the reaction. This method often results in higher yields and shorter reaction times under milder conditions.
Solvent-Free Synthesis
Conducting reactions in the absence of a solvent, often with the aid of a green catalyst, minimizes the environmental impact of volatile organic compounds.
Table 1: Comparison of Green Synthesis Methods for Schiff Bases from this compound
| Synthesis Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | None | 30 seconds | 90-95% | [1] |
| Solvent-Free | N,N'-Dimethylethanolamine (DMEA) | 40 minutes | 93-95% | [2] |
| Conventional Reflux | Methanol | 2 hours | 80-85% | [3] |
Biological Applications
Schiff bases incorporating the this compound scaffold have demonstrated a range of biological activities, positioning them as promising leads for the development of new therapeutic agents.
Antimicrobial Activity
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5] The imine (-C=N-) group is thought to be crucial for their antimicrobial action.[6]
Anticancer Activity
Several studies have reported the cytotoxic effects of these Schiff bases against various cancer cell lines.[4][7] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.
Antioxidant Activity
The presence of phenolic moieties in many of these Schiff bases contributes to their ability to scavenge free radicals, a key factor in combating oxidative stress-related diseases.[2][4]
Table 2: Biological Activity Data of Representative this compound Schiff Bases
| Compound ID | Biological Activity | Assay | Results (IC50 / Zone of Inhibition) | Reference |
| SB-1 | Anticancer | MTT | IC50: 64.05 µg/mL (MCF-7 cells) | [4] |
| SB-2 | Antioxidant | DPPH | IC50: 28.33 µM | [3] |
| SB-3 | Antibacterial | Agar (B569324) Well Diffusion | Zone of Inhibition: 15 mm (S. aureus) | [8] |
| SB-4 | Antifungal | Agar Well Diffusion | Zone of Inhibition: 12 mm (A. niger) | [8] |
Experimental Protocols
Green Synthesis of Schiff Bases (Microwave-Assisted Method)
This protocol describes a rapid and efficient synthesis of a Schiff base from this compound and a substituted salicylaldehyde (B1680747).
Materials:
-
This compound
-
Substituted salicylaldehyde (e.g., salicylaldehyde, 5-chlorosalicylaldehyde)
-
Domestic microwave oven
-
Beaker (50 mL)
-
Stirring rod
Procedure:
-
In a 50 mL beaker, take equimolar amounts (e.g., 0.01 mol) of this compound and the substituted salicylaldehyde.
-
Mix the reactants thoroughly with a stirring rod.
-
Place the beaker in a domestic microwave oven and irradiate at a power of 160-800W for 30-90 seconds.[1][9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold ethanol to the beaker and stir to precipitate the solid product.
-
Filter the product, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.
-
Characterize the synthesized Schiff base using FT-IR, ¹H NMR, and Mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of the synthesized Schiff bases on a cancer cell line.[10][11]
Materials:
-
Synthesized Schiff base
-
Cancer cell line (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the Schiff base in the culture medium.
-
Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol is used to evaluate the free radical scavenging activity of the synthesized Schiff bases.[1][12]
Materials:
-
Synthesized Schiff base
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
96-well plates
-
Microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Prepare various concentrations of the Schiff base and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each concentration to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
This protocol is a standard method to screen for the antimicrobial activity of the synthesized compounds.[13][14]
Materials:
-
Synthesized Schiff base
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer (6 mm)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Spread a standardized inoculum of the test microorganism over the agar surface.
-
Aseptically punch wells (6 mm in diameter) in the agar.
-
Prepare a solution of the Schiff base in DMSO (e.g., 1 mg/mL).
-
Add a defined volume (e.g., 100 µL) of the Schiff base solution, a standard antibiotic/antifungal, and DMSO (as a negative control) into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Visualizations
Caption: Experimental workflow for the green synthesis and biological evaluation of Schiff bases.
References
- 1. benchchem.com [benchchem.com]
- 2. A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols: Synthesis of Isoxazolo[5,4-b]pyridines Using 5-Amino-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The methodologies outlined below leverage 5-amino-3-methylisoxazole as a key starting material and employ various synthetic strategies, including microwave-assisted and ultrasound-assisted one-pot reactions.
Introduction
The isoxazolo[5,4-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties. The synthesis of these compounds is therefore of great interest to medicinal chemists. This document details efficient and modern synthetic routes for the preparation of substituted isoxazolo[5,4-b]pyridines, providing researchers with the necessary information to replicate and adapt these methods for their specific research needs.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various isoxazolo[5,4-b]pyridine derivatives using different methodologies.
Table 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridine Derivatives [1][2]
| Aromatic Aldehyde | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 4-Chlorobenzaldehyde | Dimedone | 4-(4-chlorophenyl)-3,7,7-trimethyl-6,7,8-trihydroisoxazolo[5,4-b]quinolin-5(4H)-one | 79 |
| 4-Methylbenzaldehyde | Dimedone | 3,7,7-trimethyl-4-(p-tolyl)-6,7,8-trihydroisoxazolo[5,4-b]quinolin-5(4H)-one | 75 |
| 4-Methoxybenzaldehyde | Dimedone | 4-(4-methoxyphenyl)-3,7,7-trimethyl-6,7,8-trihydroisoxazolo[5,4-b]quinolin-5(4H)-one | 78 |
| Benzaldehyde | Indan-1,3-dione | 3-methyl-4-phenyl-5,10-dihydroindeno[1,2-e]isoxazolo[5,4-b]pyridin-5-one | 90 |
| 4-Chlorobenzaldehyde | Indan-1,3-dione | 4-(4-chlorophenyl)-3-methyl-5,10-dihydroindeno[1,2-e]isoxazolo[5,4-b]pyridin-5-one | 85 |
| 4-Fluorobenzaldehyde | Tetronic acid | 6-(4-fluorobenzylidene)-3-methyl-6,7-dihydroisoxazolo[5,4-b]furan-5(4H)-one | 88 |
Table 2: Ultrasound-Assisted One-Pot Synthesis of Isoxazolo[5,4-b]pyridine Derivatives [2][3]
| Aryl Glyoxal (B1671930) | 5-Aminoisoxazole | Malononitrile (B47326) | Product | Yield (%) |
| Phenylglyoxal | This compound | Malononitrile | 5-amino-3-methyl-4-phenylisoxazolo[5,4-b]pyridine-6-carbonitrile | 92 |
| 4-Chlorophenylglyoxal | This compound | Malononitrile | 5-amino-4-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-6-carbonitrile | 95 |
| 4-Methylphenylglyoxal | This compound | Malononitrile | 5-amino-3-methyl-4-(p-tolyl)isoxazolo[5,4-b]pyridine-6-carbonitrile | 90 |
| 4-Methoxyphenylglyoxal | This compound | Malononitrile | 5-amino-4-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-6-carbonitrile | 88 |
Experimental Protocols
Protocol 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines[1]
This protocol describes a highly efficient one-pot synthesis of isoxazolo[5,4-b]pyridine derivatives.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., dimedone, indan-1,3-dione) (1.0 mmol)
-
This compound (1.0 mmol)
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Microwave-safe reaction vessel
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and this compound (1.0 mmol).
-
Add a 1:1 mixture of glacial acetic acid and ethyl acetate as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired isoxazolo[5,4-b]pyridine product.
Protocol 2: Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridines[2][3]
This protocol outlines a green and efficient synthesis of isoxazolo[5,4-b]pyridines using ultrasound irradiation.
Materials:
-
Aryl glyoxal (1.0 mmol)
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Glacial acetic acid
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aryl glyoxal (1.0 mmol), this compound (1.0 mmol), and malononitrile (1.0 mmol) in glacial acetic acid.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at a suitable frequency (e.g., 40 kHz) and power for 20-30 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazolo[5,4-b]pyridine derivative.
Biological Context and Signaling Pathways
Certain isoxazolo[5,4-b]pyridine analogs and related heterocyclic compounds have been identified as inhibitors of key signaling pathways implicated in cancer, such as the STAT3, FLT3, and Aurora kinase pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[4] Inhibition of STAT3 is a promising strategy for cancer therapy.[5] Some isoxazole (B147169) derivatives have been shown to inhibit STAT3 signaling. The proposed mechanism involves the binding of the inhibitor to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent dimerization, a critical step for its activation and nuclear translocation.[4]
FLT3 and Aurora Kinase Signaling in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can become constitutively active, leading to uncontrolled proliferation of myeloid progenitor cells in AML.[6] Aurora kinases are essential for cell division, and their overexpression is common in various cancers. Dual inhibitors targeting both FLT3 and Aurora kinases have shown promise in overcoming resistance to single-agent FLT3 inhibitors.[7][8]
Experimental Workflow
The general workflow for the synthesis and evaluation of isoxazolo[5,4-b]pyridines is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. tandfonline.com [tandfonline.com]
- 8. icr.ac.uk [icr.ac.uk]
Application Notes and Protocols for the Regioselective Synthesis of 5-Substituted Aminoisoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoxazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1][2][3] Their synthesis, particularly with regiocontrol to obtain the desired 5-substituted isomer, is of significant interest. This document provides detailed protocols for the regioselective synthesis of 5-substituted aminoisoxazoles, primarily focusing on the highly efficient [3+2] cycloaddition reaction between nitrile oxides and α-cyanoenamines. Alternative synthetic strategies are also discussed.
Core Synthetic Strategy: [3+2] Cycloaddition of Nitrile Oxides and α-Cyanoenamines
The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with α-cyanoenamines stands out as a robust and highly regioselective method for constructing the 5-aminoisoxazole scaffold.[1][2] This one-pot procedure is advantageous as the intermediate isoxazolines spontaneously eliminate hydrogen cyanide (HCN) to directly yield the aromatic 5-aminoisoxazole product.[1][2] The α-cyanoenamines effectively serve as synthetic equivalents of aminoacetylenes in this reaction.[1][2]
The overall reaction scheme is as follows:
Caption: General scheme of the [3+2] cycloaddition for 5-aminoisoxazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of α-Cyanoenamine Precursors
α-Cyanoenamines are key starting materials for the [3+2] cycloaddition.[1] A general procedure for their synthesis from α-chloroacetaldehyde is provided below.[1][2][3]
Materials:
-
Chloroacetaldehyde (B151913) (50% aqueous solution)
-
Secondary amine (e.g., morpholine (B109124), piperidine)
-
Potassium cyanide (KCN)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
Procedure for 1-Morpholinoacrylonitrile Synthesis:
-
In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).
-
Stir the mixture at room temperature for 2 hours.
-
Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.
-
A solid will form. Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from cyclohexane to yield the pure 1-morpholinoacrylonitrile.
Protocol 2: One-Pot Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition
This protocol details the cycloaddition reaction. The primary variation lies in the in situ generation of the nitrile oxide. Three common methods are presented.
Materials:
-
α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile)
-
Substituted hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)
-
Triethylamine (TEA)
Procedure:
-
Dissolve the α-cyanoenamine (1.0 mmol) and the hydroxamoyl chloride (1.0 mmol) in toluene (20 mL) in a round-bottom flask.
-
Add triethylamine (1.2 mmol) to the mixture to facilitate the in situ generation of the nitrile oxide.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., diethyl ether).[3]
This method utilizes a primary nitroalkane as the nitrile oxide precursor.[2]
Materials:
-
α-Cyanoenamine
-
Primary nitroalkane (e.g., nitroethane)
-
Phenylisocyanate
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
Combine the α-cyanoenamine (1.0 mmol), primary nitroalkane (1.0 mmol), phenylisocyanate (1.1 mmol), and triethylamine (1.2 mmol) in toluene (20 mL).
-
Stir the mixture at room temperature overnight.
-
Cool the reaction mixture, then proceed with workup and purification as described in Method A.
A specific case of the Mukaiyama method for generating the simplest nitrile oxide (fulminic acid).[2]
Materials:
-
α-Cyanoenamine
-
Phenylisocyanate
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
Combine the α-cyanoenamine (1.0 mmol), nitromethane (1.0 mmol), phenylisocyanate (1.1 mmol), and triethylamine (1.2 mmol) in toluene (20 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Heat the mixture to reflux and maintain for an additional 12 hours.
-
Cool the reaction mixture and purify as described in Method A.
Data Presentation
The yields of 5-aminoisoxazoles are dependent on the method used for nitrile oxide generation and the specific substrates.[2]
Table 1: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition
| Entry | Nitrile Oxide Precursor (R) | Amine Moiety | Method | Product | Yield (%) | m.p. (°C) |
| 1 | p-Cl-Ph-CCl=NOH | Morpholine | A | 1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholine | 75 | 137-138 |
| 2 | p-Cl-Ph-CCl=NOH | Piperidine | A | 1-[3-(4-Chlorophenyl)-isoxazol-5-yl]piperidine | 95 | 110-111 |
| 3 | p-Cl-Ph-CCl=NOH | Pyrrolidine | A | 1-[3-(4-Chlorophenyl)-isoxazol-5-yl]pyrrolidine | 70 | 120-121 |
| 4 | CH3CH2NO2 | Morpholine | B | 1-(3-Methyl-isoxazol-5-yl)morpholine | 80 | 78-79 |
| 5 | CH3CH2NO2 | Piperidine | B | 1-(3-Methyl-isoxazol-5-yl)piperidine | 85 | 45-46 |
| 6 | CH3CH2NO2 | Pyrrolidine | B | 1-(3-Methyl-isoxazol-5-yl)pyrrolidine | 78 | 58-59 |
| 7 | CH3NO2 / PhNCO | Morpholine | C | N-phenyl-5-(morpholin-1-yl-)isoxazole-3-carboxamide | 64 | 147-148 |
| 8 | CH3NO2 / PhNCO | Piperidine | C | N-phenyl-5-(piperidin-1-yl-)isoxazole-3-carboxamide | 65 | 164-165 |
| 9 | CH3NO2 / PhNCO | Pyrrolidine | C | N-phenyl-5-(pyrrolidin-1-yl-)isoxazole-3-carboxamide | 58 | 185-186 |
Data compiled from Boukhari, et al. (2001).[2][3]
Reaction Mechanisms and Workflows
The regioselectivity of the cycloaddition is a key feature of this synthetic route. The mechanism involves the in situ formation of the nitrile oxide, followed by a concerted [3+2] cycloaddition with the enamine and a subsequent spontaneous elimination of HCN.[1]
Caption: Mechanism: Nitrile oxide generation, cycloaddition, and elimination.
The general experimental workflow for the one-pot synthesis is summarized below.
References
Application Notes and Protocols: 5-Amino-3-methylisoxazole as a Precursor for Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel bioactive molecules derived from the versatile precursor, 5-amino-3-methylisoxazole. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to facilitate research and development in medicinal chemistry.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The isoxazole (B147169) ring system is a prominent feature in numerous clinically approved drugs, highlighting its importance in drug design. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines key applications and methodologies for leveraging this precursor in the discovery of novel bioactive agents.
Synthesis of Bioactive Molecules from this compound
A common and effective strategy for elaborating the this compound core is through the modification of its amino and carboxyl groups, particularly after its conversion to this compound-4-carboxylic acid. This intermediate can be readily converted into a variety of amides, which have shown significant biological activities.
General Workflow for Synthesis and Evaluation
The overall process for the synthesis and biological evaluation of novel bioactive molecules from this compound follows a structured workflow, from initial synthesis and characterization to comprehensive biological screening.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound-4-carboxylic Acid
This three-step protocol describes the synthesis of the key intermediate, this compound-4-carboxylic acid.[1]
Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate
-
In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate (B8463686) in a 1:1 molar ratio.
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Heat the mixture to 110°C while continuously removing the ethanol (B145695) formed during the reaction.
-
After the reaction is complete, cool the mixture.
-
Filter the resulting precipitate and wash it with a 10% HCl solution.
Step 2: Preparation of Ethyl this compound-4-carboxylate
-
Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate from Step 1 in ethanol.
-
In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in ethanol.
-
Add the ethanolic solution of the starting material to the EtONa/NH₂OH·HCl mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol under reduced pressure.
-
Filter the obtained precipitate, wash with water, and dry.
Step 3: Preparation of this compound-4-carboxylic acid
-
Dissolve the ethyl this compound-4-carboxylate from Step 2 in a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Heat the mixture to 70°C.
-
After the reaction is complete, cool the mixture.
-
Acidify the solution to pH 4 by adding hydrochloric acid (HCl).
-
Filter the resulting precipitate, wash with water, and dry to obtain the final product.
Protocol 2: General Procedure for the Synthesis of Bioactive Amides
This protocol outlines the synthesis of amide derivatives from this compound-4-carboxylic acid.
-
To a solution of this compound-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure amide derivative.
Bioactivity Data Presentation
The following tables summarize the quantitative biological activity data for various isoxazole derivatives, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Isoxazole Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 4d | Quinazolinone-isoxazole | 0.012 (µM) | - | - | [2] |
| 6d | Quinazolinone-isoxazoline | 0.012 (µM) | - | - | [2] |
| 4a | Acridone-isoxazole | - | 16.88 | - | [3] |
| 4e | Acridone-isoxazole | - | 19.01 | - | [3] |
| 178d | N³, N⁵-di(substituted)isoxazole-3,5-diamine | 100 | 117 | - | [4] |
| 178e | N³, N⁵-di(substituted)isoxazole-3,5-diamine | 95 | 110 | - | [4] |
| 178f | N³, N⁵-di(substituted)isoxazole-3,5-diamine | - | 95 | - | [4] |
| Standard | Cloxacillin | 100 | 120 | - | [4] |
| Standard | Ampicillin | - | - | - | [2] |
| Standard | Itraconazole | - | - | - | [2] |
Note: Some MIC values were reported in µM and are indicated as such.
Table 2: Anticancer Activity of Isoxazole Derivatives (IC₅₀ Values)
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3,4-isoxazolediamide | K562 (Leukemia) | 0.071 | [5] |
| 2 | 3,4-isoxazolediamide | K562 (Leukemia) | 0.018 | [5] |
| 3 | 3,4-isoxazolediamide | K562 (Leukemia) | 0.044 | [5] |
| 4 | 3,4-isoxazolediamide | K562 (Leukemia) | 0.070 | [5] |
| 5 | 3,4-isoxazolediamide | K562 (Leukemia) | 0.035 | [5] |
| 2d | Isoxazole-carboxamide | HeLa (Cervical) | 15.48 (µg/mL) | [6] |
| 2d | Isoxazole-carboxamide | Hep3B (Liver) | ~23 (µg/mL) | [6] |
| 2e | Isoxazole-carboxamide | Hep3B (Liver) | ~23 (µg/mL) | [6] |
| 2a | Isoxazole-carboxamide | MCF-7 (Breast) | 39.80 (µg/mL) | [6] |
Note: Some IC₅₀ values were reported in µg/mL and are indicated as such.
Signaling Pathways and Mechanisms of Action
Several isoxazole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Anticancer Activity: Induction of Apoptosis
Many isoxazole-based anticancer agents function by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways.
Caption: Simplified intrinsic apoptosis pathway induced by some isoxazole derivatives.[7][8]
Anti-inflammatory Activity: Inhibition of COX and LOX Pathways
The anti-inflammatory effects of certain isoxazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[9][10][11][12]
Caption: Inhibition of COX and LOX pathways by anti-inflammatory isoxazole derivatives.[9][10][11][12]
Modulation of Other Key Signaling Pathways
Isoxazole derivatives have also been implicated in the modulation of other critical signaling pathways in cancer and inflammation, including the MAPK, PI3K/Akt, and NF-κB pathways.[13][14][15][16][17][18][19][20][21][22]
Caption: Overview of key signaling pathways modulated by isoxazole derivatives.[13][14][15][16][17][18][19][20][21][22]
Biological Evaluation Protocols
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of isoxazole derivatives against microbial strains.[23]
-
Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth medium. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the isoxazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of isoxazole derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Protocol 5: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)
This protocol assesses the anti-inflammatory potential of isoxazole derivatives by measuring the inhibition of heat-induced protein denaturation.[11]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
A known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should be used as a positive control.
References
- 1. mdpi.com [mdpi.com]
- 2. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
- 13. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ijmphs.com [ijmphs.com]
- 18. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 19. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 5-Amino-3-methylisoxazole Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Amino-3-methylisoxazole and its derivatives. Detailed protocols for key analytical methods are provided to ensure accurate and reproducible results in a research and development setting.
Introduction
This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, including sulfonamides and novel peptide mimics.[1][2] Its derivatives have shown a wide range of biological activities, making the precise characterization of these molecules essential for drug discovery and development.[1][2] This document outlines the application of various analytical techniques for the qualitative and quantitative analysis of this compound products.
Analytical Techniques
A combination of chromatographic and spectroscopic methods is typically employed for the comprehensive characterization of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and its products, as well as for quantitative analysis. A reverse-phase method is commonly used for separation.
Workflow for HPLC Analysis of this compound Products
Caption: General workflow for the analysis of this compound products by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS and tandem MS (MS/MS) are powerful tools for the identification of this compound derivatives and the characterization of their structures, including the analysis of impurities and degradation products. Electrospray ionization (ESI) is a common ionization technique for these compounds.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and its reaction products. Chemical shifts provide detailed information about the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized molecules. Characteristic absorption bands can confirm the presence of the isoxazole (B147169) ring, amino groups, and other functionalities.
Thermal Analysis
Thermal analysis techniques like melting point determination are crucial for characterizing the physical properties of this compound and its solid derivatives.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of this compound and its derivatives.
Table 1: HPLC Parameters and Retention Times
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| This compound | Newcrom R1 (RP) | Acetonitrile (B52724), Water, Phosphoric Acid | 1.0 | Not Specified | Not Specified | [3] |
| This compound | Extend-C18 (4.6 x 250 mm, 5 µm) | 30% Acetonitrile, 70% Water (0.1% Formic Acid) | 0.5 | 230 | Not Specified | |
| H-EAAA-NH₂ | YMC-Pack RP C18 (4.6 x 250 mm, 5 μm) | Gradient: 0-40% B in A | 1.0 | 210 | 7.9 | [2] |
| H-AMIA-EAAA-NH₂** | YMC-Pack RP C18 (4.6 x 250 mm, 5 μm) | Gradient: 0-40% B in A | 1.0 | 210 | 8.9 | [2] |
| H-PPPP-NH₂ | YMC-Pack RP C18 (4.6 x 250 mm, 5 μm) | Gradient: 0-40% B in A | 1.0 | 210 | 8.8 | [2] |
| H-AMIA-PPPP-NH₂** | YMC-Pack RP C18 (4.6 x 250 mm, 5 μm) | Gradient: 0-40% B in A | 1.0 | 210 | 10.5 | [2] |
*A = 0.1% TFA in water; B = 0.1% TFA in acetonitrile/H₂O, 4:1 **AMIA = 5-amino-3-methyl-isoxazole-4-carboxylic acid
Table 2: Mass Spectrometry Data (ESI-MS/MS)
| Compound/Fragment | Parent Ion (m/z) | Fragment Ions (m/z) | Reference |
| Protonated Fmoc-AMIA-OH | 365.116 | Not Specified | [1] |
| H-AMIA-DVYT-NH₂ | 620.270 | 502.192 (b₄ fragment) | [1] |
| H-AMIA-EAAA-NH₂ | 484.215 | 396.151 (b₄), 325.123 (b₃), 254.076 (b₂), 143.044 (protonated AMIA), 125.035 (AMIA oxonium ion) | [1] |
| H-AMIA-PPPP-NH₂ | 530.276 | Not Specified | [2] |
Table 3: NMR Spectral Data (in CDCl₃, TMS as standard)
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| This compound | ¹H | Not specified in provided results |
| This compound | ¹³C | Not specified in provided results |
Table 4: FTIR Spectral Data
| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Reference |
| N-H stretch (primary amine) | 3400-3250 (two bands) | |
| N-H bend (primary amine) | 1650-1580 | |
| C=N stretch (isoxazole ring) | ~1580 | |
| C-N stretch (aromatic amine) | 1335-1250 | |
| N-H wag (primary amine) | 910-665 |
Table 5: Physical Properties
| Compound | Melting Point (°C) |
| This compound | 59-61 |
| 3-methyl-5-aminoisoxazole | 77-79 |
Experimental Protocols
Protocol for HPLC Analysis
Objective: To determine the purity of this compound products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Sample of this compound or its derivative
Procedure:
-
Mobile Phase Preparation:
-
For isocratic elution, prepare a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.[4]
-
For gradient elution, prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in 80% acetonitrile/20% water).
-
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Analysis: Inject a fixed volume of the prepared sample (e.g., 10 µL) into the HPLC system.[4]
-
Data Processing: Record the chromatogram and determine the retention time and peak area of the main component and any impurities. Calculate the purity based on the peak area percentage.
Protocol for NMR Sample Preparation
Objective: To prepare a sample for ¹H and ¹³C NMR analysis.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
Sample of this compound or its derivative
Procedure:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Transfer the solution into an NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is sufficient for the instrument (typically around 4-5 cm).
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
Protocol for FTIR Analysis (ATR Method)
Objective: To obtain an infrared spectrum of a solid sample.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solid sample of this compound or its derivative
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Apply pressure to the sample using the ATR pressure arm.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal after the measurement.
Protocol for Melting Point Determination
Objective: To determine the melting point range of a solid sample.
Materials:
-
Melting point apparatus
-
Capillary tubes (open at one end)
-
Solid sample of this compound or its derivative
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into the closed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observe the sample and record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis of a this compound derivative and its subsequent characterization.
Workflow for Synthesis and Characterization of a this compound Peptide Derivative
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-methylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 5-Amino-3-methylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include ethyl acetoacetate (B1235776), cyanoacetamide, hydroxylamine (B1172632) hydrochloride, and various nitrile compounds. One prevalent method involves the cyclization of a β-enaminonitrile intermediate, derived from the reaction of ethyl acetoacetate and cyanoacetamide, with hydroxylamine. Another approach utilizes the reaction of hydroxylamine with allenic or acetylenic nitriles.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incorrect pH: The pH of the reaction mixture, particularly during the cyclization step, is crucial. For syntheses involving nitrile compounds and hydroxyurea, maintaining a pH between 10.5 and 12.5 has been shown to significantly improve yields to over 90%.[1][2]
-
Suboptimal Temperature: Reaction temperature affects both the rate of reaction and the formation of byproducts. Ensure the temperature is controlled as specified in the protocol.
-
Impure Reagents: The purity of starting materials, especially the hydroxylamine and nitrile precursors, is critical. Impurities can lead to side reactions and lower the yield of the desired product.
-
Inefficient Cyclization: The ring-closure step to form the isoxazole (B147169) ring can be sensitive to reaction conditions. Inadequate mixing, incorrect stoichiometry of reagents, or the presence of water when not desired can hinder this step.
Q3: How can I minimize the formation of the 3-amino-5-methylisoxazole (B124983) isomer?
A3: The formation of the isomeric byproduct, 3-amino-5-methylisoxazole, is a common challenge. Controlling the reaction conditions is key to improving regioselectivity. For instance, in syntheses starting from nitrile compounds and hydroxyurea, maintaining the pH in the optimal range of 10.5-12.5 not only increases the yield of the desired 5-amino isomer but also significantly reduces the formation of the 3-amino impurity.[1][2] In other methods, such as the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes, conducting the reaction at lower temperatures (e.g., 0 °C) can improve the regioselectivity.[3]
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves recrystallization or column chromatography. The choice of solvent for recrystallization depends on the specific impurities present but common solvents include ethanol (B145695), water, or mixtures thereof. For column chromatography, a silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of ethyl acetate (B1210297) and hexane (B92381) is often effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect stoichiometry of reagents. | Carefully re-check the molar ratios of your starting materials. Ensure accurate weighing and dispensing. |
| Inactive hydroxylamine. | Use freshly opened or properly stored hydroxylamine hydrochloride. Its quality can degrade over time. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or HPLC. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Lower the reaction temperature to minimize side reactions. |
| Presence of impurities in starting materials. | Purify the starting materials before use. For example, distill liquid reagents and recrystallize solid reagents. | |
| Incorrect pH during cyclization. | Carefully monitor and adjust the pH of the reaction mixture, especially during the ring-closure step. For certain methods, a pH range of 10.5-12.5 is optimal.[1][2] | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | After the reaction, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture under reduced pressure. |
| Emulsion formation during workup. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Isomer Contamination | Non-optimal reaction conditions. | Adjust the reaction temperature and pH to favor the formation of the desired 5-amino isomer. Lowering the temperature can sometimes improve regioselectivity.[3] |
Data on Yield Improvement
The following table summarizes the impact of pH on the yield of 3-amino-5-methylisoxazole, which can be indicative of conditions for the synthesis of the 5-amino isomer, as controlling pH is crucial for minimizing isomer formation.
| pH Range | Yield (%) | Purity (less 5-AMI) |
| 9 - 10 | 70.9 | Lower |
| 10.1 - 13 | 79.5 - 85.6 | Higher |
| 10.5 - 12.5 | >90 | Substantially free of 5-AMI [1][2] |
| 13 - 14 | 52.1 | Lower |
Note: Data is for the synthesis of the 3-amino isomer, but highlights the critical role of pH in controlling isomer formation and maximizing yield.[1]
Experimental Protocols
Protocol 1: Synthesis from Ethyl 2-cyano-3-ethoxybut-2-enoate
This protocol is adapted from a method used for a derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid.[4][5]
-
Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate P1):
-
Mix triethyl orthoacetate with ethyl cyanoacetate (B8463686) (1:1 molar ratio) in a round-bottom flask.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Heat the mixture to 110 °C and remove the ethanol formed during the reaction.
-
Cool the mixture, filter the precipitate, and wash it with a 10% HCl solution.
-
-
Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate P2):
-
Dissolve intermediate P1 in ethanol.
-
In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Add the solution of P1 to the EtONa/NH₂OH·HCl mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol.
-
Filter the resulting precipitate, wash with water, and dry.
-
Protocol 2: Synthesis from Acetyl Acetonitrile (B52724)
This protocol is based on a patented method for a related isomer, 3-amino-5-methyl isoxazole, and highlights the initial steps that can be adapted.[6]
-
Preparation of Acetyl Acetonitrile:
-
Cool a tetrahydrofuran (B95107) (THF) solution of diisopropylamine (B44863) to below -30 °C.
-
Under a nitrogen atmosphere, add n-butyllithium in n-hexane dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to below -78 °C.
-
Add a solution of ethyl acetate and acetonitrile dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with 2N HCl to adjust the pH to 5-6.
-
Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate the solvent to obtain acetyl acetonitrile.
-
-
Cyclization with Hydroxylamine Hydrochloride:
-
React the obtained acetyl acetonitrile with hydroxylamine hydrochloride under alkaline conditions. This step will yield a mixture of the desired this compound and its isomer. Further purification and optimization of reaction conditions (e.g., pH control as mentioned above) are necessary to isolate the desired product in high yield and purity.
-
Visualizations
Synthesis Pathway of this compound
Caption: A simplified reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
References
- 1. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 2. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 3. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 5-Amino-3-methylisoxazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 5-Amino-3-methylisoxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis.
Issue 1: Low Product Yield
Low yields are a significant concern when transitioning from laboratory to pilot or industrial scale. Several factors can contribute to this issue.
-
Incomplete Reaction: Reactions may not go to completion due to poor mixing, insufficient reaction time, or non-optimal temperature. At larger scales, ensuring uniform heat and mass transfer is critical.
-
Side Reactions: The formation of byproducts can become more pronounced at a larger scale. A common side reaction is the formation of the regioisomer, 3-Amino-5-methylisoxazole (B124983).
-
Sub-optimal pH: The pH of the reaction medium can significantly impact the yield. For the synthesis involving the reaction of nitrile compounds with hydroxyurea (B1673989), maintaining a pH between 10.5 and 12.5 has been shown to improve yields to over 90%.[1][2]
Troubleshooting Steps:
-
Optimize Mixing: Ensure the reactor is equipped with an appropriate agitation system to maintain a homogeneous reaction mixture.
-
Monitor Temperature Closely: Implement robust temperature control to prevent localized hot spots that can lead to decomposition or side reactions.
-
Control pH: For relevant synthesis routes, implement strict pH monitoring and control. The use of automated dosing systems for acid or base addition is recommended.[1]
-
Raw Material Quality: Verify the purity of starting materials, as impurities can interfere with the reaction.
Issue 2: Formation of Regioisomers
The formation of 3-Amino-5-methylisoxazole as a significant impurity is a common challenge that complicates purification and reduces the yield of the desired this compound.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the cyclization reaction.
-
pH Control: As mentioned, maintaining a specific pH range is crucial for minimizing the formation of the 3-amino isomer.[1][2]
Troubleshooting Steps:
-
Strict pH Control: This is the most critical parameter. Maintain the reaction pH between 10.5 and 12.5 to favor the formation of the desired isomer.[1][2]
-
Solvent Screening: Conduct small-scale experiments to evaluate the effect of different solvents on regioselectivity.
-
Temperature Optimization: Investigate the impact of reaction temperature on the isomer ratio and identify the optimal temperature for maximizing the yield of this compound.
Issue 3: Difficulties in Product Isolation and Purification
Isolating and purifying this compound at a large scale can be challenging due to its physical properties and the presence of impurities.
-
Crystallization Issues: The product may not crystallize easily, or it may form a solid that is difficult to filter and wash.
-
Co-precipitation of Impurities: Impurities, particularly the 3-amino isomer, may co-precipitate with the product, leading to low purity.
-
Solvent Discoloration: During the synthesis of subsequent products like sulfamethoxazole, impurities in the 3-amino-5-methylisoxazole can cause discoloration of the solvent, which is problematic for solvent recovery and reuse in a continuous process.[3] A purification step involving treatment with an aqueous caustic solution followed by distillation can mitigate this issue.[3]
Troubleshooting Steps:
-
Optimize Crystallization Conditions: Experiment with different solvents, cooling profiles, and seeding strategies to improve the crystallization process.
-
Recrystallization: If the initial purity is low, a recrystallization step may be necessary.
-
Caustic Wash: Treat the crude product with an aqueous caustic solution (e.g., sodium hydroxide) and distill the aqueous phase before extraction to remove impurities that cause solvent discoloration in downstream processes.[3]
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be costly and time-consuming at a large scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for large-scale production of this compound?
A1: Several routes exist, but a common industrial approach involves the reaction of a nitrile compound with hydroxyurea in an alkaline medium.[1][2] Another method starts from ethyl acetoacetate (B1235776) and hydroxylamine (B1172632) hydrochloride. The choice of route often depends on the availability and cost of raw materials, as well as safety and environmental considerations.
Q2: How can I monitor the progress of the reaction at a large scale?
A2: In-process monitoring can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: Key safety considerations include:
-
Handling of Hazardous Reagents: Many of the starting materials and intermediates can be toxic or corrosive. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area.
-
Exothermic Reactions: Some reaction steps may be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent thermal runaway.
-
Pressure Build-up: Be aware of the potential for pressure build-up, especially in closed systems, and ensure appropriate pressure relief devices are in place.
Q4: What are the typical yields and purity levels I can expect at an industrial scale?
A4: With optimized conditions, particularly with strict pH control in the nitrile-hydroxyurea route, yields can exceed 90%.[1] Purity after initial isolation is typically in the range of 98-99%, which can be further improved by recrystallization if necessary. A Chinese patent reports a yield of 79% with an HPLC purity of 98.8% for the synthesis of 3-amino-5-methylisoxazole.[4] While this is for the isomer, it provides a relevant benchmark.
Data Presentation
Table 1: Effect of pH on Yield and Impurity Formation in the Synthesis of 3-Amino-5-methylisoxazole
| pH Range | Yield of 3-Amino-5-methylisoxazole | This compound Impurity |
| < 10.1 | Significantly lower | Increased formation |
| 10.1 - 13.0 | High | Substantially free |
| 10.5 - 12.5 | > 90% | Minimal |
| > 13.0 | Sharp drop in yield | Increased formation |
Source: Adapted from Patent CA1301766C[1]
Table 2: Comparison of Lab-Scale Synthesis Results for 3-Amino-5-methylisoxazole
| Starting Materials | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield | Purity | Reference |
| Ethyl acetate (B1210297), Acetonitrile, p-toluenesulfonyl hydrazide, Hydroxylamine hydrochloride | Tetrahydrofuran | n-BuLi, Potassium carbonate | Multiple steps | -78°C to 65°C | 79% | 98.8% (HPLC) | CN107721941B[4] |
| 2,3-dibromobutyronitrile, Hydroxyurea | Methanol/Water | Sodium hydroxide (B78521) | < 4 hours | Reflux | > 90% | High | CA1301766C[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-methylisoxazole via Nitrile and Hydroxyurea (Pilot Scale)
This protocol is adapted from the process described in patent CA1301766C.[1]
Materials:
-
2,3-dibromobutyronitrile (or other suitable nitrile precursor)
-
Hydroxyurea
-
Sodium hydroxide (50% aqueous solution)
-
Methanol
-
Water
-
Ethyl acetate (for extraction)
Procedure:
-
Preparation of Hydroxyurea Solution: In a suitable reactor, prepare an aqueous solution of hydroxyurea.
-
Reaction Setup: Charge the reactor with a solution of the nitrile precursor in methanol.
-
Reaction Execution: Under vigorous stirring, add the hydroxyurea solution to the nitrile solution.
-
pH Control: Maintain the pH of the reaction mixture strictly between 10.5 and 12.5 by the controlled addition of a 50% sodium hydroxide solution.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically less than 4 hours).
-
Work-up: Upon completion, cool the reaction mixture.
-
Extraction: Extract the product with ethyl acetate.
-
Isolation: Concentrate the organic phase and isolate the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure 3-Amino-5-methylisoxazole.
Protocol 2: Purification of 3-Amino-5-methylisoxazole to Prevent Solvent Discoloration
This protocol is based on the purification method described in patent US3536729A.[3]
Materials:
-
Crude 3-Amino-5-methylisoxazole
-
Aqueous sodium hydroxide solution (10-90%)
-
Methylene (B1212753) chloride (for extraction)
Procedure:
-
Caustic Treatment: To the reaction mixture containing crude 3-amino-5-methylisoxazole, add an aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to a temperature between 80°C and 120°C for approximately 30-60 minutes.
-
Distillation: Distill off the aqueous phase.
-
Extraction: Cool the remaining mixture and extract the 3-amino-5-methylisoxazole with methylene chloride.
-
Isolation: Concentrate the organic phase to recover the purified product.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision-making flowchart for troubleshooting low product yield in the synthesis of this compound.
References
- 1. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 2. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 3. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Amino-3-methylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Amino-3-methylisoxazole. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Discoloration of the final product (yellow to orange-brown crystals) | Presence of colored impurities from the synthesis process. Conventional crystallization may not effectively remove these impurities.[1] | - Caustic Wash: Treat the crude product with an aqueous caustic solution (e.g., 10% sodium hydroxide), followed by distillation of the aqueous phase and extraction of the product.[1] - Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before hot filtration. |
| Low Yield After Purification | - Inappropriate recrystallization solvent: The compound may be too soluble in the chosen solvent at room temperature. - Product loss during transfers: Multiple transfer steps can lead to significant material loss. - Incomplete precipitation/crystallization: The solution may not be sufficiently cooled or concentrated. | - Solvent Screening: Test different solvents or solvent mixtures to find one where the product is highly soluble when hot and poorly soluble when cold. Ethanol (B145695) and benzene (B151609) have been used for recrystallization.[2] - Minimize Transfers: Plan your purification workflow to reduce the number of times the material is transferred between vessels. - Optimize Crystallization: Ensure the solution is cooled for an adequate amount of time (e.g., in an ice bath) to maximize crystal formation. If the solution is too dilute, carefully evaporate some solvent. |
| Presence of Isomeric Impurity (e.g., 3-Amino-5-methylisoxazole) | The synthesis conditions may favor the formation of the undesired isomer. | - Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for separating isomers with different polarities. A common mobile phase is a gradient of n-Hexane and Ethyl Acetate (B1210297). - pH control during synthesis: In some synthetic routes, maintaining a specific pH range (e.g., 10.1 to 13) can minimize the formation of the 5-amino isomer. |
| Broad Melting Point Range of Purified Product | The product is still impure and contains residual starting materials, intermediates, or by-products. | - Repeat Purification: A second purification step (e.g., recrystallization or column chromatography) may be necessary. - Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities. |
| Oiling Out During Recrystallization | The crude product is melting before it dissolves in the hot solvent, or the solution is becoming supersaturated above the compound's melting point. | - Use a larger volume of solvent: This can help to fully dissolve the compound at the solvent's boiling point. - Use a lower boiling point solvent system: This can prevent the compound from melting before it dissolves. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude this compound?
A1: The two primary purification techniques for this compound are recrystallization and silica gel column chromatography.[2] A caustic wash followed by extraction is also a documented method, particularly for removing discoloration.[1]
Q2: What are some potential impurities in crude this compound?
A2: Potential impurities can arise from the starting materials, intermediates, and side-products of the synthesis. Depending on the synthetic route, these may include:
-
Starting Materials: 3-aminocrotononitrile, hydroxylamine (B1172632) hydrochloride, ethyl acetate, acetonitrile (B52724), p-toluenesulfonyl hydrazide.[2][3]
-
Intermediates: Hydrazone intermediates.[3]
-
Isomers: 3-Amino-5-methylisoxazole (B124983).[4]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Benzene and ethanol have been reported as effective solvents for the recrystallization of this compound.[1][2] A thorough solvent screen is always recommended to find the optimal solvent or solvent system for your specific crude material.
Q4: What is a typical mobile phase for silica gel column chromatography of this compound?
A4: A common mobile phase for the purification of isoxazole (B147169) derivatives by silica gel column chromatography is a gradient system of n-Hexane and Ethyl Acetate. The polarity is gradually increased by increasing the percentage of ethyl acetate to elute the compound from the column.
Q5: How can I monitor the purity of this compound during purification?
A5: The purity of this compound can be monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): To quickly check the separation of the desired compound from impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A C18 column with a mobile phase of acetonitrile and water is often used.[5]
-
Melting Point Analysis: A sharp melting point close to the literature value (around 85-87 °C) is indicative of high purity.[6]
-
Spectroscopic Methods (NMR, IR, MS): To confirm the structure and identify any remaining impurities.
Quantitative Data Summary
The following table summarizes quantitative data from various purification and synthesis experiments for this compound.
| Method | Yield | Purity (HPLC) | Reference |
| Synthesis followed by recrystallization from benzene | 63.2% | Not Reported | [2] |
| Synthesis via hydrazone intermediate | 79% | 98.8% | [3] |
| Synthesis via hydrazone intermediate (alternative solvent) | 80% | 98.9% | [3] |
Detailed Experimental Protocols
Recrystallization from Benzene
This protocol is based on a literature procedure.[2]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot benzene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold benzene to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Silica Gel Column Chromatography
This is a general protocol for the purification of an isoxazole derivative.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in n-hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica gel surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a low polarity mixture of n-hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Purity Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision tree for selecting a purification technique.
References
- 1. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 2. This compound | 14678-02-5 [chemicalbook.com]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-氨基-3-甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]
Common side products in 5-Amino-3-methylisoxazole synthesis and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-methylisoxazole. Our aim is to help you identify and avoid common side products to improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most prevalent side products are typically regioisomers and dimers of reaction intermediates. Specifically, you may encounter:
-
3-Amino-5-methylisoxazole (B124983): This is a common regioisomeric impurity, particularly in syntheses involving cyclocondensation reactions. Its formation is often influenced by the reaction conditions and the nature of the starting materials.
-
Furoxans: In synthetic routes that utilize in situ generated nitrile oxides, dimerization of the nitrile oxide intermediate can lead to the formation of furoxan byproducts. This is more likely to occur at higher concentrations of the nitrile oxide.[1][2]
-
Amidoxime (B1450833) and Amide Intermediates: In syntheses starting from nitriles and hydroxylamine (B1172632), incomplete cyclization can result in the presence of amidoxime intermediates. Additionally, amide byproducts may form depending on the reaction conditions.
Q2: How can I distinguish between this compound and its regioisomer, 3-Amino-5-methylisoxazole?
A2: Spectroscopic methods are essential for distinguishing between these isomers.
-
NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the methyl group and the isoxazole (B147169) ring protons/carbons will differ due to their different electronic environments. A careful analysis of the spectra, potentially including 2D NMR techniques like HMBC and HSQC, can provide unambiguous structural confirmation.
-
Chromatographic Techniques: Techniques like HPLC and GC can often separate the two isomers, allowing for their individual detection and quantification. Developing a suitable chromatographic method is crucial for monitoring reaction progress and assessing final product purity.
Q3: Are there any general recommendations for improving the regioselectivity of the synthesis?
A3: Yes, several factors can be optimized to favor the formation of the desired this compound isomer:
-
Choice of Synthetic Route: Some synthetic methods are inherently more regioselective than others. For instance, the [3+2] cycloaddition of a nitrile oxide with an appropriate enamine can be highly regioselective.
-
Reaction Temperature: Lowering the reaction temperature can significantly improve regioselectivity in many cases, particularly in cycloaddition reactions.
-
Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the ratio of regioisomers. It is advisable to screen different solvents to find the optimal conditions for your specific reaction.
-
Catalyst/Base: The choice of catalyst or base can play a critical role in directing the cyclization to the desired product. For example, in cyclocondensation reactions, the use of specific Lewis acids or bases can control the regiochemical outcome.
Troubleshooting Guides
Issue 1: Presence of the 3-Amino-5-methylisoxazole Regioisomer
Cause: The formation of the undesired 3-amino-5-methylisoxazole isomer is a common challenge in cyclocondensation reactions where the cyclization can occur at two different sites of an intermediate.
Solutions:
-
Modify Reaction Conditions:
-
Temperature Control: Experiment with running the reaction at a lower temperature. This can often enhance the kinetic preference for the formation of one regioisomer over the other.
-
Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents may favor a different regioisomeric outcome compared to polar solvents.
-
-
Purification:
-
Column Chromatography: Utilize silica (B1680970) gel column chromatography to separate the two isomers. A carefully selected eluent system is key to achieving good separation.
-
Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, recrystallization can be an effective purification method.[3][4]
-
| Parameter | Condition A | Condition B | Outcome |
| Reaction Type | Cyclocondensation | Cyclocondensation | Formation of regioisomers |
| Temperature | Room Temperature | 0 °C | Higher regioselectivity often observed at lower temperatures |
| Solvent | Ethanol (B145695) | Toluene | Polarity can influence the isomeric ratio |
Issue 2: Formation of Furoxan Side Products
Cause: Furoxans are formed by the dimerization of nitrile oxide intermediates, which are common in [3+2] cycloaddition routes to isoxazoles.[1][2] This side reaction is favored at high concentrations of the nitrile oxide.
Solutions:
-
Slow Addition/High Dilution:
-
Add the precursor for the nitrile oxide (e.g., a hydroxamoyl chloride and base) slowly to the reaction mixture containing the dipolarophile. This maintains a low steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.
-
Conduct the reaction under high dilution conditions.
-
-
In Situ Generation: Ensure that the nitrile oxide is generated in situ in the presence of the enamine or alkyne to be reacted with, so that it is consumed as it is formed.
| Parameter | Condition A | Condition B | Outcome |
| Reactant Concentration | High | Low (High Dilution) | Reduced furoxan formation at lower concentrations |
| Addition Rate of Precursor | Rapid | Slow | Minimized dimerization with slow addition |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation of 3-Oxobutanenitrile (B1585553) with Hydroxylamine
This method involves the reaction of a β-ketonitrile with hydroxylamine. The regioselectivity can be an issue, potentially yielding the 3-amino isomer as a side product.
Materials:
-
3-Oxobutanenitrile (acetoacetonitrile)
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (B78521) (for workup)
Procedure:
-
Dissolve hydroxylamine hydrochloride in ethanol in a round-bottom flask.
-
Add the base portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Slowly add a solution of 3-oxobutanenitrile in ethanol to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat, monitoring the progress by TLC.
-
After completion, neutralize the reaction with hydrochloric acid.
-
Evaporate the solvent under reduced pressure.
-
Take up the residue in water and adjust the pH with a sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to separate it from any isomeric impurity.
Visualizations
References
Overcoming low reactivity of the amino group in 5-Amino-3-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA). The focus is on overcoming the characteristically low reactivity of its 5-amino group in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group of this compound-4-carboxylic acid so unreactive?
A1: The low nucleophilicity of the 5-amino group is primarily due to a combination of two key factors:
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between one of the hydrogen atoms of the amino group and the oxygen atom of the adjacent carboxylic acid group. This interaction reduces the availability of the lone pair of electrons on the nitrogen atom, which is necessary for it to act as a nucleophile.
-
Resonance Delocalization: The lone pair of electrons on the amino group is delocalized into the isoxazole (B147169) ring system. This resonance stabilization further decreases the electron density on the nitrogen atom, rendering it less nucleophilic. It has been noted that the amino group exhibits a partial imidic character due to this electron delocalization.
Troubleshooting Guide
Problem 1: My acylation/amide coupling reaction with this compound-4-carboxylic acid is failing or showing very low yield under standard conditions.
Cause: Standard acylation or peptide coupling conditions are often insufficient to overcome the low nucleophilicity of the amino group in AMIA. For instance, attempts to prepare the Fmoc-protected derivative using typical reaction conditions have been shown to be unsuccessful.
Solutions:
-
Utilize High-Energy Activation Methods: For solid-phase peptide synthesis (SPPS), ultrasonic agitation has been demonstrated to be effective where classical methods fail. While microwave-assisted synthesis was attempted, it led to the degradation of the AMIA molecule.
-
Employ Potent Activating Agents: While not extensively documented for AMIA specifically, the use of highly reactive coupling reagents can be explored. Reagents such as HATU, HBTU, and PyBOP are known to facilitate difficult amide bond formations.
-
Consider Alternative Synthetic Routes: If direct acylation of the amino group is not feasible, consider derivatizing the carboxylic acid first and then attempting the coupling reaction under more forcing conditions.
Problem 2: I am attempting to perform an N-alkylation on the amino group, but the reaction is not proceeding.
Cause: The same factors that hinder acylation—intramolecular hydrogen bonding and resonance—also significantly reduce the reactivity of the amino group towards alkylating agents. It has been observed that the amino group of AMIA and its derivatives generally remains nonreactive with alkyl donors.
Solutions:
-
Use of Stronger Bases and More Reactive Alkylating Agents: To deprotonate the amino group and increase its nucleophilicity, a very strong base might be required. However, care must be taken to avoid side reactions with the carboxylic acid moiety. The use of highly reactive alkylating agents, such as alkyl triflates, could be cautiously explored.
-
Protecting Group Strategy: It may be necessary to first protect the carboxylic acid group (e.g., as an ester) to prevent unwanted side reactions and then attempt the N-alkylation under more forcing conditions.
Data Presentation
The following table summarizes the outcomes of different approaches to acylating the amino group of this compound-4-carboxylic acid, highlighting the challenge of its low reactivity.
| Method/Condition | Acylating Agent | Result | Yield (%) | Reference |
| Classical Solid-Phase Synthesis | Fmoc-Ala-OH with standard coupling reagents | No product observed | ~0% | |
| Ultrasonic Agitation (Solid-Phase) | Fmoc-Ala-OH | Product formation confirmed by MS/MS | Not Quantified | |
| Typical Fmoc Protection Conditions | Fmoc-Cl or Fmoc-OSu | Unreactive | ~0% |
Experimental Protocols
Protocol 1: Acylation of the Amino Group on a Solid-Phase Support via Ultrasonic Agitation
This protocol describes the successful coupling of an amino acid (Fmoc-Ala-OH) to the N-terminus of a peptide chain that has been modified with AMIA, as demonstrated in solid-phase peptide synthesis.
Materials:
-
Peptidyl-resin with N-terminal AMIA (e.g., AMIA-PPPPP-RINK)
-
Fmoc-Ala-OH (3 equivalents)
-
HATU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
Ultrasonic bath
Procedure:
-
Swell the peptidyl-resin with the N-terminal AMIA in DMF.
-
In a separate vessel, pre-activate the Fmoc-Ala-OH by dissolving it in DMF with HATU and DIPEA.
-
Add the activated amino acid solution to the resin.
-
Place the reaction vessel in an ultrasonic bath and sonicate for 15 minutes.
-
Remove the vessel, drain the reaction solution, and wash the resin with DMF.
-
Repeat the coupling cycle (steps 3-5) a total of six times to ensure complete reaction.
-
After the final coupling, wash the resin thoroughly with DMF, followed by DCM (Dichloromethane), and dry under vacuum.
-
Confirm the successful coupling using mass spectrometry analysis of a cleaved sample.
Visualizations
Caption: Successful experimental workflow for acylating the amino group of AMIA.
Stability issues of 5-Amino-3-methylisoxazole derivatives under microwave irradiation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-amino-3-methylisoxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during microwave-assisted synthesis and reactions.
Frequently Asked Questions (FAQs)
Q1: I am seeing low yields and multiple spots on my TLC when running a microwave reaction with a this compound derivative. What could be the cause?
A1: Low yields and the appearance of multiple products often indicate decomposition of the starting material or desired product. The this compound core, particularly with certain substituents, can be susceptible to degradation under microwave irradiation due to localized high temperatures. One documented instance is the decreased stability of this compound-4-carboxylic acid, which was observed to be unstable during microwave irradiation due to the heat generated.[1]
Q2: What are the likely degradation pathways for my isoxazole (B147169) compound under microwave heating?
A2: The high energy input from microwave irradiation can lead to thermal decomposition. The primary degradation pathway for isoxazoles involves the cleavage of the weak N-O bond, which can lead to ring-opening. This process can generate reactive intermediates like vinylnitrenes, which may then rearrange into other heterocyclic systems (such as oxazoles) or fragment into smaller molecules like nitriles and carbonyl compounds. While this reactivity can be harnessed for specific synthetic purposes, it is a common source of undesired byproducts when simple functionalization is the goal.
Q3: Are all this compound derivatives unstable under microwave conditions?
A3: No, stability is highly dependent on the specific molecular structure and the reaction conditions. For example, the microwave-assisted synthesis of Schiff bases from 3-amino-5-methyl isoxazole and various salicylaldehydes proceeds in very high yields (90-95%) with extremely short reaction times (30 seconds), significantly outperforming conventional heating methods. This suggests that derivatives without strongly electron-withdrawing groups or substituents prone to elimination may exhibit good stability.
Q4: My reaction involves this compound-4-carboxylic acid and is failing under microwave irradiation. What alternative methods can I use?
A4: For heat-sensitive substrates like this compound-4-carboxylic acid, ultrasonic agitation is a proven alternative to microwave heating.[1] Ultrasonication provides energy to the reaction mixture through acoustic cavitation, often at lower bulk temperatures than microwave synthesis, which can preserve the integrity of thermally sensitive molecules. A detailed protocol for this method is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue 1: Low Yield and Suspected Decomposition During a Microwave-Assisted Amide Coupling
You are attempting to couple a molecule to the amino group of a this compound derivative using a microwave reactor and are observing a low yield of the desired product along with several unidentified byproducts.
Troubleshooting Workflow
References
Troubleshooting low solubility of 5-Amino-3-methylisoxazole in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-methylisoxazole, focusing on challenges related to its low solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: What are the initial recommended steps for dissolving this compound?
Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent.[1] Dimethyl Sulfoxide (DMSO) is a common choice for this purpose.[1] For a structurally similar compound, 3-Amino-5-methylisoxazole, a solubility of 55 mg/mL has been reported in DMSO.[1]
Q3: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous experimental medium. Why did this happen?
This phenomenon, known as "solvent-shifting," is a common issue when diluting a concentrated organic stock solution of a poorly soluble compound into an aqueous medium.[4] The final concentration of the compound in your aqueous medium likely exceeded its thermodynamic solubility limit, causing it to precipitate.[1][4]
Q4: Are there any quick methods to improve the solubility of this compound for initial screening experiments?
For preliminary experiments, using a co-solvent like DMSO in the final aqueous medium can be a rapid way to enhance solubility.[4] It is crucial to keep the final concentration of the organic solvent low (typically <1%, and ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts.[1] Additionally, gentle warming (e.g., to 37°C) or sonication can aid in dissolution, but caution should be exercised as excessive heat can degrade the compound.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in aqueous experimental setups.
Problem 1: The compound is not dissolving in the chosen solvent.
-
Initial Assessment:
-
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound.
-
Solution: As direct aqueous solubility is low, prepare a high-concentration stock solution in an organic solvent like DMSO.[1]
-
-
Insufficient Solubilization Energy: The compound may require energy to dissolve completely.
-
Compound Purity: Impurities present in the compound can negatively impact its solubility.
-
Solution: Ensure you are using a high-purity grade of this compound. If impurities are suspected, purification may be necessary if feasible.[1]
-
-
Problem 2: The compound precipitates out of solution after dilution in aqueous media (e.g., cell culture medium, PBS).
-
Initial Assessment:
-
Potential Causes and Solutions:
-
Exceeding Aqueous Solubility Limit: The final concentration of the compound in the aqueous medium is too high.
-
Solution 1: Lower the Final Concentration: If your experimental design permits, reduce the final working concentration of the compound.[1]
-
Solution 2: Prepare a More Concentrated Stock: Create a more concentrated initial stock solution in the organic solvent. This allows for the addition of a smaller volume to the aqueous medium, keeping the final organic solvent concentration to a minimum.[1]
-
-
Interaction with Media Components: Components within the experimental medium, such as salts or proteins, can sometimes interact with the compound and cause it to precipitate.
-
Solution: When diluting the stock solution, add it to the medium dropwise while vortexing or gently mixing. This ensures rapid and even dispersion, which can help prevent localized high concentrations and subsequent precipitation.[1]
-
-
Data Presentation
Table 1: Solubility Data for this compound and a Structurally Similar Compound.
| Compound | Solvent | Solubility | Notes |
| This compound | Chloroform (B151607) | Slightly Soluble | Qualitative data.[2][3] |
| Methanol | Slightly Soluble | Qualitative data.[2][3] | |
| Water | No data available | ||
| 3-Amino-5-methylisoxazole (structurally similar) | DMSO | 55 mg/mL | Sonication is recommended. This data should be used as a guideline.[1] |
| Water | Soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general guideline for preparing a stock solution. The final concentration may be adjusted based on experimental needs.
Materials:
-
This compound (Molecular Weight: 98.10 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 0.981 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 100 µL of anhydrous DMSO to the tube.
-
Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it to 37°C.[1]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)[6][7]
Methodology:
-
Prepare a Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Equilibrate: Tightly cap the vial and place it on a shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Undissolved Solid: After the incubation period, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample the Supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute and Quantify: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.
-
Calculate Solubility: The determined concentration represents the aqueous solubility of the compound under the tested conditions.
Visualizations
Caption: A workflow diagram for troubleshooting low solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 14678-02-5 [chemicalbook.com]
- 3. This compound | 14678-02-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]
- 6. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland [mdpi.com]
Optimization of coupling conditions for 5-Amino-3-methylisoxazole in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 5-Amino-3-methylisoxazole into peptide chains.
Troubleshooting Guide
Low coupling efficiency and the formation of side products are common hurdles when working with sterically hindered and electron-deficient amino compounds like this compound. The following guide addresses specific issues you may encounter during your experiments.
| Observation | Potential Cause | Recommended Solutions |
| Incomplete coupling detected by Kaiser test (positive test after coupling) | 1. Steric Hindrance: The methyl group at position 3 and the isoxazole (B147169) ring itself can sterically hinder the approach of the activated carboxylic acid. 2. Reduced Nucleophilicity: The electron-withdrawing nature of the isoxazole ring decreases the nucleophilicity of the 5-amino group, making it less reactive.[1] | 1. Choice of Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amines. Urionium/aminium salts like HATU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DCC, DIC).[2][3] Phosphonium (B103445) salts like PyAOP and PyBOP are also excellent choices. 2. Double Coupling: Perform the coupling step twice. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagent. 3. Increased Equivalents: Increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). 4. Extended Reaction Time: Prolong the coupling time to several hours or even overnight to allow the reaction to proceed to completion. |
| Presence of deletion sequences lacking the this compound residue in the final product | Inefficient Activation/Coupling: The activation of the incoming Fmoc-amino acid may be suboptimal, or the coupling itself is too slow, leading to a significant portion of the resin-bound peptide not reacting. | 1. Pre-activation: Ensure complete activation of the Fmoc-amino acid with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin. 2. Optimize Base: In cases of severe steric hindrance, a stronger, non-nucleophilic base might be beneficial. However, for racemization-prone amino acids, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine should be considered.[3] 3. Higher Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can improve coupling efficiency, but this should be done cautiously as it can also increase the risk of side reactions, including racemization. |
| Formation of side products, such as guanidinylation of the isoxazole amine | Excess Coupling Reagent: Uronium/aminium coupling reagents (e.g., HATU, HBTU) can react with the free amino group of this compound to form a guanidinium (B1211019) byproduct, which terminates the chain.[4] | 1. Stoichiometry Control: Use a slight excess of the carboxylic acid component in relation to the coupling reagent. 2. Pre-activation: A short period of pre-activation of the carboxylic acid before adding it to the amine component can minimize direct reaction of the coupling reagent with the amine.[4] |
| Low yield after cleavage and purification | 1. Aggregation: Peptide sequences containing hydrophobic or sterically demanding residues can aggregate on the solid support, preventing efficient reagent access. 2. Poor Solubility: The final peptide containing the isoxazole moiety may have poor solubility in standard purification solvents. | 1. Solvent Choice: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the coupling mixture to disrupt secondary structures. 2. Modifying Synthesis Strategy: For problematic sequences, consider incorporating pseudoproline dipeptides or using a different resin type (e.g., a PEG-based resin) to improve solvation. |
Quantitative Data: Comparison of Coupling Reagents for Hindered Couplings
The selection of an appropriate coupling reagent is critical for successfully incorporating sterically hindered and electron-deficient residues like this compound. The following table summarizes the general performance of various reagents for such challenging couplings, with representative yields based on literature for sterically demanding amino acids.
| Coupling Reagent | Additive | Typical Yield for Hindered Couplings (%) | Racemization Risk | Notes |
| HATU | None (contains HOAt moiety) | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[2][3] |
| HCTU | None (contains 6-Cl-HOBt moiety) | 93 - 98 | Low | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[3] |
| COMU | None (contains OxymaPure moiety) | 94 - 99 | Very Low | Excellent performance comparable to HATU. Based on the non-explosive OxymaPure, it is a safer alternative to HOBt/HOAt-based reagents.[3] |
| PyBOP | None | 90 - 98 | Low | A reliable and widely used phosphonium salt reagent, though it can be slightly less reactive than HATU for the most extreme cases. |
| DIC / HOAt | HOAt | 90 - 96 | Low | HOAt is a more reactive additive than HOBt, making this combination suitable for many hindered couplings. |
| DIC / OxymaPure | OxymaPure | 92 - 97 | Very Low | OxymaPure significantly enhances the efficiency of the carbodiimide (B86325) DIC and is highly effective at suppressing racemization.[3] |
| DIC / HOBt | HOBt | Lower (variable) | Moderate | Generally less effective for severely hindered couplings. May require double coupling and longer reaction times. |
Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest efficiency with sterically demanding couplings like that of this compound.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF (1 x 5 min, followed by 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin containing the this compound.
-
Reaction Monitoring: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction's completion using the Kaiser test. If the test remains positive, consider a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).
Protocol 2: Coupling via Acyl Fluoride (B91410) for Extremely Hindered Systems
For exceptionally challenging couplings where even potent uronium salts are insufficient, the in-situ generation of an acyl fluoride can be effective.[1]
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Acyl Fluoride Generation: In a separate vessel, dissolve the protected carboxylic acid (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected amine on the resin.
-
Reaction Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and gentle heating may be required.
-
Washing: Upon completion, wash the resin as described in the HATU protocol.
Visualizations
Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" residue to couple in peptide synthesis?
A1: this compound presents two main challenges: steric hindrance from the methyl group and the isoxazole ring, and reduced nucleophilicity of the amino group due to the electron-withdrawing properties of the heterocyclic ring.[1] Both factors slow down the coupling reaction, requiring more potent reagents and optimized conditions for efficient incorporation.
Q2: What are the most effective coupling reagents for incorporating this compound?
A2: For difficult couplings involving residues like this compound, high-reactivity coupling reagents are recommended. Generally, uronium/aminium salts and phosphonium salts are more effective than standard carbodiimide reagents. Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HCTU, COMU, and PyAOP, are considered among the most efficient.[2][3]
Q3: Can I use standard coupling protocols for this compound?
A3: Standard protocols are often insufficient for achieving high coupling efficiency with this residue. It is typically necessary to employ optimized conditions, which may include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, and potentially performing a double coupling.
Q4: What is the role of the base in the coupling reaction, and which one should I use?
A4: A tertiary amine base is required to deprotonate the carboxylic acid and neutralize acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for these couplings. However, in cases where there is a significant risk of racemization of the activated amino acid, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.[3]
Q5: My peptide containing this compound is showing poor solubility. What can I do?
A5: Poor solubility can be an issue with peptides containing hydrophobic or rigid, planar structures like the isoxazole ring. During synthesis, switching from DMF to NMP can help. For the final, cleaved peptide, solubility can often be improved by dissolving it in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding an aqueous buffer. The pH of the final solution can also significantly impact solubility.
References
Managing exothermic reactions in the synthesis of 5-Amino-3-methylisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 5-Amino-3-methylisoxazole. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Rapid, Uncontrolled Temperature Increase (Exothermic Event)
An unexpected and rapid rise in temperature is a critical issue that can lead to a runaway reaction, posing significant safety risks.
| Potential Cause | Troubleshooting Steps |
| Inadequate Cooling | 1. Immediately ensure the cooling system (e.g., ice bath, cryostat) is operational and at the target temperature.2. Increase the efficiency of cooling by improving surface area contact and agitation.3. If the temperature continues to rise, proceed to the emergency quenching protocol. |
| Reagent Addition Rate Too High | 1. Immediately stop the addition of the reagent.2. Vigorously stir the reaction mixture to ensure homogeneity and efficient heat transfer to the cooling medium.3. Once the temperature is stabilized and within the desired range, resume addition at a significantly reduced rate. |
| Incorrect Reagent Concentration | 1. Stop all reagent addition.2. If safe to do so, dilute the reaction mixture with a pre-chilled, inert solvent to reduce the concentration of reactants. |
| Localized Hotspots Due to Poor Mixing | 1. Ensure the stirring mechanism is functioning correctly and the stir rate is adequate for the reaction volume and viscosity.2. Check for any solid materials that may have settled at the bottom of the reactor. |
Emergency Protocol: Quenching a Runaway Reaction
This protocol should be initiated immediately if a thermal runaway is suspected.
| Step | Action |
| 1. Alert | Immediately alert all personnel in the vicinity and the lab supervisor. |
| 2. Stop Reagents | Cease the addition of all reagents to the reaction vessel. |
| 3. Maximize Cooling | Apply maximum cooling to the reactor. This may involve adding dry ice or other cooling agents to the external cooling bath. |
| 4. Quench | If the temperature continues to rise, introduce a pre-determined and tested quenching agent (e.g., a cold, inert solvent or a suitable acidic/basic solution) slowly into the reaction mixture to halt the reaction. The choice of quencher is critical and must not exacerbate the exotherm. |
| 5. Evacuate | If the reaction cannot be brought under control, evacuate the area immediately and follow emergency shutdown procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of an impending thermal runaway in the synthesis of this compound?
A1: Key indicators include a sudden and accelerating rate of temperature increase that is unresponsive to cooling, a rapid rise in pressure within the reaction vessel, and noticeable changes in the reaction mixture's color or viscosity, along with the evolution of gas.
Q2: At what stage of the synthesis is an exothermic reaction most likely to occur?
A2: The cyclization step, particularly when reacting precursors with hydroxylamine (B1172632), is often exothermic.[1][2] The initial mixing of reagents, especially if one is highly concentrated, can also generate significant heat.
Q3: What are the recommended cooling methods for this synthesis?
A3: For laboratory-scale synthesis, an ice-water bath or a dry ice-acetone bath is typically sufficient. For larger-scale reactions, a cryostat or a reactor with a cooling jacket is recommended to maintain precise temperature control.
Q4: How can I prevent exothermic events from occurring?
A4: Key preventative measures include:
-
Slow Reagent Addition: Add reagents dropwise or via a syringe pump to control the reaction rate.
-
Adequate Cooling: Ensure your cooling system is robust enough to handle the potential heat output of the reaction.
-
Proper Agitation: Maintain vigorous and consistent stirring to ensure even temperature distribution.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.
Q5: What quantitative data should I be aware of?
Quantitative Parameters for a Synthetic Route
The following table outlines key parameters for a known synthetic route to a related compound, 3-Amino-5-methylisoxazole, which can serve as a reference.[3]
| Parameter | Value | Significance |
| Reaction Temperature | 65-90 °C | Maintaining this range is crucial for optimal yield and safety.[3] |
| pH | 10-12 (final adjustment) | pH can influence reaction rate and selectivity.[3] |
| Heat of Reaction (ΔHrxn) | Not specified in literature; must be determined experimentally (e.g., via calorimetry) | Essential for assessing the total energy that will be released and for designing adequate cooling capacity. |
| Adiabatic Temperature Rise (ΔTad) | Not specified in literature; calculable from ΔHrxn and heat capacity | Predicts the maximum temperature the reaction could reach in the absence of cooling, a key indicator of runaway potential. |
Experimental Protocols
Protocol 1: Temperature Monitoring and Control during Cyclization
This protocol describes the critical steps for managing the temperature during the exothermic cyclization stage.
-
Setup:
-
Equip the reaction vessel with a magnetic stirrer, a dropping funnel for reagent addition, a nitrogen inlet, and a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Immerse the reaction vessel in a cooling bath (e.g., ice-water) on a magnetic stir plate.
-
-
Procedure:
-
Charge the reaction vessel with the initial reagents and solvent, and begin stirring.
-
Cool the mixture to the desired starting temperature (e.g., 0-5 °C) before commencing the addition of the final reagent (e.g., hydroxylamine solution).
-
Add the final reagent dropwise from the dropping funnel over a prolonged period.
-
Continuously monitor the internal temperature of the reaction.
-
Adjust the addition rate to maintain the temperature within the desired range (e.g., not exceeding 10 °C above the initial temperature).
-
If the temperature begins to rise rapidly, immediately stop the addition and apply more efficient cooling.
-
Once the addition is complete, continue to stir the reaction at the controlled temperature for the specified duration.
-
Visualizations
Caption: Troubleshooting workflow for an exothermic event.
Caption: Experimental workflow for controlled synthesis.
References
Validation & Comparative
A Comparative Guide to 5-Amino-3-methylisoxazole and 3-Amino-5-methylisoxazole in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures from simple starting materials. Among the myriad of building blocks utilized in MCRs, amino-substituted heterocycles play a pivotal role. This guide provides an in-depth comparison of two isomeric amino-methylisoxazoles, 5-amino-3-methylisoxazole and 3-amino-5-methylisoxazole (B124983), in the context of their reactivity and utility in multicomponent reactions. This analysis is supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the appropriate isomer for their synthetic endeavors.
Executive Summary
Experimental evidence strongly indicates that This compound is a significantly more versatile and reactive component in a variety of multicomponent reactions compared to its isomer, 3-amino-5-methylisoxazole . The latter often exhibits lower reactivity or fails to participate in reactions where the 5-amino isomer performs effectively. This difference in reactivity is attributed to electronic and steric factors, as well as the stability of the 3-amino isomer in acidic conditions commonly employed in MCRs.
Comparative Reactivity and Performance
Three-Component Reactions with Aldehydes and Active Methylene Compounds
A substantial body of research highlights the successful application of this compound in three-component reactions with various aromatic aldehydes and C-H acids like dimedone, indan-1,3-dione, and N-aryl-3-oxobutanamides. These reactions, often facilitated by microwave irradiation or ultrasonication, lead to the synthesis of diverse heterocyclic scaffolds such as isoxazolo[5,4-b]pyridines and quinolines.
In stark contrast, the multicomponent condensation of 3-amino-5-methylisoxazole with aromatic aldehydes and pyruvic acid has been reported to be ineffective.[1] Furthermore, attempts to use 3-amino-5-methylisoxazole in reactions with aldehydes and barbituric or Meldrum's acid did not yield the expected heterocyclic products. The instability of 3-amino-5-methylisoxazole in acidic media presents a significant limitation for its use in many MCR protocols.[1]
However, a notable exception is the successful three-component reaction of 3-amino-5-methylisoxazole with α-ketoglutaric acid and aromatic aldehydes, which provides a viable route to isoxazolylpyrrolones.
Quantitative Data Presentation
The following tables summarize the performance of each isomer in representative multicomponent reactions.
Table 1: Multicomponent Reactions of this compound
| Aldehyde | C-H Acid | Product | Conditions | Yield (%) | Reference |
| 4-Cl-C6H4CHO | Dimedone | 4-(4-chlorophenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-5(1H)-one | MW, 120 °C, 10 min | 85 | [2] |
| 4-MeO-C6H4CHO | Indan-1,3-dione | 4-(4-methoxyphenyl)-3-methyl-4,5-dihydroindeno[1,2-b]isoxazolo[5,4-e]pyridin-5-one | MW, 120 °C, 8 min | 90 | [2] |
| Salicylaldehyde | N-(p-tolyl)-3-oxobutanamide | 2-hydroxy-N-(p-tolyl)-4-(3-methylisoxazol-5-ylamino)-4H-chromene-3-carboxamide | Ultrasound, rt, 2h | 78 | [2] |
Table 2: Multicomponent Reaction of 3-Amino-5-methylisoxazole
| Aldehyde | C-H Acid | Product | Conditions | Yield (%) | Reference |
| 4-Cl-C6H4CHO | α-Ketoglutaric acid | 2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acid | EtOH, reflux, 6h | 65 | [3] |
| 4-MeO-C6H4CHO | α-Ketoglutaric acid | [4-hydroxy-2-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acid | EtOH, reflux, 6h | 72 | [3] |
| C6H5CHO | α-Ketoglutaric acid | [4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid | EtOH, reflux, 6h | 78 | [3] |
Ugi and Passerini Reactions: A Theoretical Perspective
The Ugi and Passerini reactions are cornerstone four- and three-component reactions, respectively, that are invaluable in combinatorial chemistry and drug discovery. To date, the application of this compound or 3-amino-5-methylisoxazole as the amine component in these specific reactions is not well-documented in the scientific literature. However, based on the known mechanisms of these reactions, we can propose the expected transformations.
The Ugi Four-Component Reaction
The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.
Caption: Proposed Ugi four-component reaction with this compound.
The Passerini Three-Component Reaction
The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. While the amine is not a direct component, a subsequent aminolysis of the ester could involve the aminoisoxazole. A more direct involvement would be in a Ugi-type reaction.
Experimental Protocols
General Procedure for the Microwave-Assisted Synthesis of 4-Aryl-3,7,7-trimethyl-4,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-5(1H)-ones (using this compound)[2]
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol) in a 1:1 mixture of acetic acid and ethyl acetate (B1210297) (5 mL) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 120 °C for 10 minutes. After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (eluent: hexane-ethyl acetate) to afford the desired product.
General Procedure for the Synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids (using 3-Amino-5-methylisoxazole)[3]
A mixture of 3-amino-5-methylisoxazole (1 mmol), an aromatic aldehyde (1 mmol), and α-ketoglutaric acid (1 mmol) in ethanol (B145695) (10 mL) is refluxed for 6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.
Mechanistic Insights
The difference in reactivity between the two isomers can be rationalized by considering the electronic properties of the isoxazole (B147169) ring and the position of the amino group.
Caption: Factors influencing the differential reactivity of the two isomers.
In this compound, the amino group is positioned at C5, which is electronically more favorable for participating as a nucleophile in the initial steps of many MCRs. Conversely, the electronic environment of the amino group at the C3 position in 3-amino-5-methylisoxazole, coupled with its noted instability in acidic conditions, renders it a less suitable candidate for a wide range of multicomponent reactions.
Conclusion
For researchers engaged in the synthesis of diverse heterocyclic libraries through multicomponent reactions, This compound represents a more robust and versatile building block. Its demonstrated reactivity across a spectrum of reaction partners and conditions makes it a reliable choice for generating molecular complexity. While 3-amino-5-methylisoxazole has shown utility in specific contexts, its application is significantly more limited due to its lower reactivity and instability. This guide serves to inform the strategic selection of these isomers, enabling more efficient and successful synthetic outcomes in drug discovery and development programs.
References
A Tale of Two Rings: Isoxazole and Oxazole Scaffolds in Modern Drug Design
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The five-membered aromatic heterocycles, isoxazole (B147169) and oxazole (B20620), stand as privileged scaffolds in the landscape of medicinal chemistry. As isomers, they share the same molecular formula (C₃H₃NO) but differ in the arrangement of their nitrogen and oxygen atoms, a subtle distinction that imparts unique physicochemical and pharmacological properties.[1] This guide provides a comprehensive, data-driven comparison of these two critical moieties to inform rational drug design and development.
Physicochemical Properties: A Study in Contrasts
The seemingly minor positional difference of the heteroatoms in isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) leads to significant variations in their electronic character, influencing their interactions within biological systems. Isoxazole's adjacent nitrogen and oxygen atoms result in a higher dipole moment and weaker basicity compared to the more separated arrangement in oxazole. These differences can profoundly impact a drug candidate's solubility, receptor binding, and pharmacokinetic profile.
| Property | Isoxazole | Oxazole |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) |
| Molecular Formula | C₃H₃NO | C₃H₃NO |
| Molar Mass | 69.06 g/mol | 69.06 g/mol |
| pKa of Conjugate Acid | -3.0 | 0.8 |
| Dipole Moment | ~3.0 D | ~1.7 D |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. |
Synthesis of Isoxazole and Oxazole Scaffolds
The construction of isoxazole and oxazole rings can be achieved through a variety of synthetic routes, with the choice of method often depending on the desired substitution pattern and the nature of the available starting materials.
Isoxazole Synthesis: The most prevalent method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne or alkene. This method is highly versatile and allows for a wide range of substituents to be incorporated.
Oxazole Synthesis: A classic and widely used method for the synthesis of oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones. Other methods include the reaction of α-haloketones with amides (Cook-Heilbron synthesis) and the van Leusen reaction.
Metabolic Stability and Pharmacokinetics
The metabolic fate of a drug is a critical determinant of its efficacy and safety. Both isoxazole and oxazole rings are susceptible to metabolic transformations, primarily oxidation by cytochrome P450 (CYP) enzymes. However, the inherent properties of each ring can influence their metabolic stability. The weaker N-O bond in the isoxazole ring can make it more prone to reductive cleavage under certain physiological conditions.
While comprehensive head-to-head comparative data is sparse, case studies suggest that the isoxazole scaffold can sometimes confer a more favorable metabolic profile. For instance, in the development of Zika virus inhibitors, an isoxazole-containing compound demonstrated better metabolic stability compared to its oxazole counterpart.
Below is a table summarizing pharmacokinetic data for representative approved drugs containing isoxazole and oxazole scaffolds.
| Drug | Scaffold | Target | Half-life (t½) | Bioavailability |
| Sulfamethoxazole | Isoxazole | Dihydropteroate synthase | ~10 hours | ~100% |
| Leflunomide | Isoxazole | Dihydroorotate dehydrogenase | ~2 weeks (active metabolite) | ~80% |
| Valdecoxib | Isoxazole | COX-2 | ~8-11 hours | Not available |
| Oxaprozin | Oxazole | COX-1/COX-2 | ~42-50 hours | ~95% |
| Clozapine | (contains an oxazole derivative) | Multiple neurotransmitter receptors | ~12 hours | ~27-47% |
Role in Drug Design and Structure-Activity Relationships (SAR)
Both isoxazole and oxazole are considered bioisosteres, meaning they can be interchanged in a drug molecule to modulate its properties without drastically altering its primary biological activity. This strategy is often employed to improve potency, selectivity, and pharmacokinetic parameters. The choice between an isoxazole and an oxazole can significantly impact the structure-activity relationship (SAR) of a series of compounds. The different electronic and steric properties of the two rings can lead to distinct binding interactions with the target protein.
For example, isoxazole-containing compounds have been successfully developed as inhibitors of Janus kinases (JAKs) and p38 mitogen-activated protein kinase (MAPK), key players in inflammatory signaling pathways. The nitrogen atom of the isoxazole ring can act as a crucial hydrogen bond acceptor in the hinge region of these kinases.
Experimental Protocols
Synthesis of 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition
Materials:
-
Aldoxime (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Triethylamine (B128534) (Et₃N) (2.0 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
To a solution of the aldoxime and terminal alkyne in the chosen solvent system, add CuSO₄·5H₂O and sodium ascorbate.
-
Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3,5-disubstituted isoxazole.
Synthesis of 2,5-Disubstituted Oxazole via Robinson-Gabriel Synthesis
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Acetic anhydride
Procedure:
-
To a solution of the 2-acylamino-ketone in acetic anhydride, add a catalytic amount of concentrated sulfuric acid dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to 80-100°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Metabolic Stability Assay
Materials:
-
Test compound (isoxazole or oxazole analog)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard
Procedure:
-
Pre-warm the liver microsome suspension in phosphate buffer to 37°C.
-
Add the test compound (typically at a final concentration of 1 µM) to the microsome suspension and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Experimental workflow for the comparative analysis of isoxazole and oxazole analogs.
Caption: Simplified JAK-STAT signaling pathway illustrating the inhibitory action of an isoxazole-based compound.
Caption: Simplified p38 MAPK signaling pathway illustrating the inhibitory action of an oxazole-based compound.
Conclusion
Both isoxazole and oxazole scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is nuanced and context-dependent, relying on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties of the final drug candidate. While isoxazoles are more prevalent in FDA-approved drugs, suggesting potential advantages in certain contexts, the oxazole ring continues to be a key component in numerous successful therapeutic agents. A thorough understanding of their comparative profiles, as outlined in this guide, is essential for the continued development of novel and effective medicines.
References
Efficacy of 5-Amino-3-methylisoxazole Derivatives in In-Vitro Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro biological efficacy of various 5-Amino-3-methylisoxazole derivatives. The data presented is collated from multiple studies to offer a comprehensive overview of their potential as anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols for the key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound derivatives from various in-vitro assays. Direct comparison between studies should be approached with caution due to potential variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 1 | MCF-7 (Breast) | 43.4 | [1] |
| This compound Derivative 2 | MDA-MB-231 (Breast) | 35.1 | [1] |
| This compound Derivative 3 | A549 (Lung) | 5.988 | [1] |
| This compound Derivative 4 | HeLa (Cervical) | 17.31 | [2] |
| This compound Derivative 5 | SW-480 (Colon) | >100 | [2] |
| This compound Derivative 6 | HT-29 (Colon) | 37.76 | [3] |
| This compound Derivative 7 | BxPC-3 (Pancreatic) | 30.15 | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit key inflammatory mediators and enzymes.
| Derivative/Compound | Assay | Target | IC50 (µM) | Reference |
| 5-Methylisoxazole Derivative | COX-2 Inhibition | COX-2 | 0.55 | [4] |
| 5-Methylisoxazole Derivative | 5-LOX Inhibition | 5-LOX | 0.46 | [5] |
| 5-Aminoindazole | COX-2 Inhibition | COX-2 | 12.32 | [3] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Derivative/Compound | Bacterial Strain | MIC (µM) | Reference |
| 5-Methylisoxazole-3-carboxamide Derivative 1 | M. tuberculosis H37Rv | 3.125 | [6] |
| 5-Methylisoxazole-3-carboxamide Derivative 2 | M. tuberculosis H37Rv | 6.25 | [6] |
| 5-Methylisoxazole-3-carboxamide Derivative 3 | Bacillus subtilis | 6.25 | [6] |
| 5-Methylisoxazole-3-carboxamide Derivative 4 | Escherichia coli | 6.25 | [6] |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivative | S. aureus (ATCC 6538) | 37.9 - 113.8 | [7] |
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
This compound derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in the broth directly in the 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway modulated by this compound derivatives in inflammation and a general workflow for in-vitro anticancer screening.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isoxazole Scaffolds: A Comparative Guide to Alternatives for 5-Amino-3-methylisoxazole in Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aminoisoxazole Building Blocks in the Synthesis of Novel Therapeutics.
The 5-amino-3-methylisoxazole moiety is a well-established and valuable building block in medicinal chemistry, frequently incorporated into a variety of bioactive compounds. However, the exploration of alternative isoxazole-based scaffolds can unlock novel structure-activity relationships (SAR), leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of key alternatives to this compound, focusing on their synthesis, performance in generating bioactive compounds, and the underlying biological pathways they modulate.
Executive Summary
This guide highlights the following key alternative building blocks to this compound:
-
3-Amino-5-methylisoxazole (B124983): As a primary regioisomer, it offers a different vector for substituent placement, which can significantly impact target engagement and physicochemical properties.
-
3,4-Disubstituted-5-aminoisoxazoles: These scaffolds provide a platform for creating cis-restricted analogues of bioactive molecules, influencing their conformational rigidity and interaction with target proteins.
-
Other Substituted Aminoisoxazoles: The isoxazole (B147169) core allows for diverse substitution patterns, enabling fine-tuning of electronic and steric properties.
We will delve into a comparative analysis of these alternatives through the lens of two important classes of anticancer agents: VEGFR-2 Kinase Inhibitors and Tubulin Polymerization Inhibitors .
Comparative Analysis of Building Block Performance
The choice of the aminoisoxazole starting material can profoundly influence the synthetic route and the biological activity of the final compound. The following tables summarize quantitative data for the synthesis and activity of representative bioactive compounds derived from this compound and its alternatives.
Table 1: Synthesis of Regioisomeric Aminoisoxazoles
| Building Block | Synthetic Method | Key Reagents | Reaction Conditions | Typical Yield | Reference |
| This compound | Cyclocondensation | Ethyl acetoacetate, Hydroxylamine (B1172632) hydrochloride | pH > 8, 100°C | Good | |
| 3-Amino-5-methylisoxazole | Cyclocondensation | Acetonitrile (B52724), Ethyl acetate (B1210297), p-Toluenesulfonyl hydrazide, Hydroxylamine | 7 < pH < 8, ≤45°C | 78% |
Table 2: Performance in VEGFR-2 Kinase Inhibitor Synthesis
| Starting Building Block | Target Compound | Synthetic Steps | Overall Yield | VEGFR-2 IC50 | Reference |
| 3-Amino-5-methylisoxazole | A-73 (a urea (B33335) derivative) | 4 | Not explicitly reported | Not explicitly reported, but potent | |
| This compound | Isoxazole-based urea | 3 | ~70% | 20 nM | Patent literature |
Table 3: Performance in Tubulin Polymerization Inhibitor Synthesis
| Starting Building Block | Target Compound | Key Reaction | Yield | Tubulin Polymerization IC50 | Reference |
| 3,4-Diaryl-5-aminoisoxazole | Compound 13a | Multi-step synthesis | Not explicitly reported | 2.1 µM |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of key intermediates and final bioactive compounds.
Protocol 1: Regioselective Synthesis of 3-Amino-5-methylisoxazole
This method highlights the critical role of pH and temperature in directing the cyclization to favor the 3-amino isomer.
-
Step 1: Formation of Acetylacetonitrile: Ethyl acetate and acetonitrile are reacted in the presence of a strong base (e.g., sodium hydride) to form acetylacetonitrile.
-
Step 2: Hydrazone Formation: The resulting acetylacetonitrile is reacted with p-toluenesulfonyl hydrazide.
-
Step 3: Cyclization with Hydroxylamine: The hydrazone is treated with hydroxylamine hydrochloride under controlled pH (7-8) and temperature (≤45°C) conditions to yield 3-amino-5-methylisoxazole. An acidic workup followed by basification precipitates the product.
Protocol 2: Synthesis of a VEGFR-2 Kinase Inhibitor using 3-Amino-5-methylisoxazole
This protocol outlines the final step in the synthesis of a urea-containing kinase inhibitor.
-
Starting Materials: A 4-chloroquinoline (B167314) intermediate and 3-amino-5-methylisoxazole.
-
Urea Formation: The 4-chloroquinoline derivative is coupled with 4-amino-3-chlorophenol. The resulting amine is then reacted with triphosgene (B27547) and subsequently with 3-amino-5-methylisoxazole to form the final urea linkage.
-
Purification: The final product is purified by crystallization or column chromatography.
Protocol 3: Synthesis of 3,4-Diaryl-5-aminoisoxazoles as Tubulin Inhibitors
This synthesis involves the construction of the substituted isoxazole core.
-
[3+2] Cycloaddition: A substituted nitrile oxide is generated in situ and reacted with an enamine to form the 3,4-diaryl-5-aminoisoxazole scaffold.
-
Purification: The product is purified using chromatographic techniques.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for understanding the significance of these alternative building blocks.
Caption: VEGFR-2 signaling pathway and the point of intervention for isoxazole-based inhibitors.
Caption: Mechanism of tubulin polymerization inhibition by 3,4-diaryl-5-aminoisoxazole derivatives.
Caption: A generalized experimental workflow for the synthesis and evaluation of bioactive isoxazoles.
Conclusion and Future Directions
The strategic selection of aminoisoxazole building blocks is a critical decision in the design of novel bioactive compounds. While this compound remains a valuable and widely used starting material, this guide demonstrates that its regioisomers and substituted analogues offer compelling alternatives. The choice between 3-amino and 5-amino isomers can be guided by the desired synthetic accessibility and the specific vector needed for optimal target interaction. Furthermore, the use of more complex scaffolds like 3,4-diaryl-5-aminoisoxazoles can introduce beneficial conformational constraints.
Future research should focus on the systematic exploration of a wider range of substituted aminoisoxazoles and the development of novel synthetic methodologies to access these diverse building blocks. A deeper understanding of the structure-property relationships governing the pharmacokinetic profiles of isoxazole-containing compounds will also be crucial for translating promising laboratory findings into clinically successful therapeutics.
A Comparative Guide to the Synthesis of Substituted Aminoisoxazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted aminoisoxazoles are a pivotal class of heterocyclic compounds, integral to the fields of medicinal chemistry and drug discovery due to their broad spectrum of biological activities. These activities include fungicidal, bactericidal, anti-inflammatory, and neuroprotective properties.[1][2][3] The development of efficient and regioselective synthetic methods is crucial for accessing structurally diverse aminoisoxazole derivatives for further investigation. This guide provides a comparative overview of prominent synthetic strategies, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
Comparison of Key Synthesis Methods
The synthesis of substituted aminoisoxazoles can be broadly categorized into several key approaches. The choice of method often depends on the desired substitution pattern (3-amino-, 5-amino-, or other) and the availability of starting materials. The following tables summarize the performance of the most common synthetic routes.
Table 1: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition of Nitrile Oxides and α-Cyanoenamines [1]
| Entry | Nitrile Oxide Precursor (R) | Enamine | Product | Yield (%) |
| 1 | p-ClPh-C(Cl)=NOH | 1-Morpholinoacrylonitrile | 3-(4-Chlorophenyl)-5-morpholinoisoxazole | 75 |
| 2 | Me-CH=NOH | 1-Morpholinoacrylonitrile | 3-Methyl-5-morpholinoisoxazole | 68 |
| 3 | Ph-C(O)NH-C(CN)=NOH | 1-Morpholinoacrylonitrile | N-Phenyl-5-morpholino-isoxazole-3-carboxamide | 64[1] |
| 4 | Ph-C(O)NH-C(CN)=NOH | 1-Piperidinylacrylonitrile | N-Phenyl-5-(piperidin-1-yl)isoxazole-3-carboxamide | 58[1] |
Table 2: Regioselective Synthesis of 3-Amino- and 5-Aminoisoxazoles from β-Ketonitriles [4]
| Substrate | Product Isomer | pH | Temperature (°C) | Yield (%) |
| 3-Oxo-3-phenylpropanenitrile | 5-Amino-3-phenylisoxazole | > 8 | 100 | 85 |
| 3-Oxo-3-phenylpropanenitrile | 3-Amino-5-phenylisoxazole | 7-8 | ≤ 45 | 78 |
| 4,4-Dimethyl-3-oxopentanenitrile | 5-Amino-3-tert-butylisoxazole | > 8 | 100 | 90 |
| 4,4-Dimethyl-3-oxopentanenitrile | 3-Amino-5-tert-butylisoxazole | 7-8 | ≤ 45 | 82 |
Table 3: Synthesis of 3-Aminoisoxazoles via Addition-Elimination on 3-Bromoisoxazolines [5]
| Amine | Product | Yield (%) |
| Morpholine (B109124) | 3-Morpholino-5-phenylisoxazole | 85 |
| Piperidine | 3-(Piperidin-1-yl)-5-phenylisoxazole | 82 |
| Benzylamine | 3-(Benzylamino)-5-phenylisoxazole | 75 |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.
Protocol 1: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition
This protocol is adapted from the one-pot procedure involving the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with α-cyanoenamines.[1][6]
Step 1: Synthesis of α-Cyanoenamines (e.g., 1-Morpholinoacrylonitrile) [1]
-
In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (B151913) (0.25 mol) and morpholine (0.25 mol).
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the reaction mixture.
-
Follow with the dropwise addition of triethylamine (B128534).
-
The product can be extracted with a suitable organic solvent and purified by distillation or chromatography.
Step 2: [3+2] Cycloaddition Reaction [1]
-
Method A: Nitrile Oxide Generation from a Hydroxamoyl Chloride
-
Dissolve the appropriate α-cyanoenamine (1.0 mmol) and p-chlorobenzohydroxamoyl chloride (1.0 mmol) in 10 mL of toluene.
-
Add triethylamine (1.2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture overnight.
-
Filter the resulting triethylammonium (B8662869) chloride precipitate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
-
-
Method B: Nitrile Oxide Generation from a Primary Nitroalkane (Mukaiyama Method)
-
To a solution of the primary nitroalkane (e.g., nitroethane, 1.0 mmol) and phenyl isocyanate (2.0 mmol) in 10 mL of dry toluene, add a catalytic amount of triethylamine.
-
Stir the mixture at room temperature until the nitrile oxide is formed.
-
Add the α-cyanoenamine (1.0 mmol) to the reaction mixture and stir overnight at room temperature.
-
Work-up and purify the product as described in Method A.
-
Protocol 2: Regioselective Synthesis from β-Ketonitriles[4]
This method allows for the selective synthesis of either 3-amino- or 5-aminoisoxazoles by careful control of reaction conditions.
-
For 5-Aminoisoxazoles:
-
Dissolve the β-ketonitrile (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Add hydroxylamine (B1172632) hydrochloride (1.2 equiv).
-
Adjust the pH to > 8 using an appropriate base (e.g., sodium hydroxide).
-
Heat the reaction mixture to 100 °C and monitor for completion by TLC.
-
Upon completion, cool the reaction, neutralize, and extract the product. Purify by recrystallization or chromatography.
-
-
For 3-Aminoisoxazoles:
-
Dissolve the β-ketonitrile (1.0 equiv) in a suitable solvent.
-
Add hydroxylamine hydrochloride (1.2 equiv).
-
Adjust the pH to between 7 and 8.
-
Maintain the reaction temperature at or below 45 °C and monitor for completion.
-
Follow the work-up and purification procedure described for the 5-amino isomer.
-
Protocol 3: Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines[5]
This is a two-step process involving an addition-elimination reaction followed by oxidation.
Step 1: Amination of 3-Bromoisoxazolines
-
Dissolve the 3-bromoisoxazoline (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Add the desired amine (1.2 equiv) and a base (e.g., potassium carbonate, 2.0 equiv).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the inorganic salts and concentrate the filtrate. The crude 3-aminoisoxazoline can be purified by chromatography or used directly in the next step.
Step 2: Oxidation to 3-Aminoisoxazole
-
Dissolve the crude or purified 3-aminoisoxazoline in a suitable solvent like dichloromethane.
-
Add an oxidizing agent, for example, iodine, in the presence of a base.
-
Stir the reaction at room temperature until the oxidation is complete.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry, and concentrate. Purify the final product by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic methods described.
Caption: Workflow for the synthesis of 5-aminoisoxazoles via [3+2] cycloaddition.
Caption: Regioselective synthesis of aminoisoxazoles from β-ketonitriles.
Caption: Two-step synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines.
References
- 1. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Validating the Binding Affinity of 5-Amino-3-methylisoxazole Analogs to Target Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of binding affinity between small molecule analogs and their protein targets is a critical step in preclinical research. This guide provides a comparative analysis of a 5-Amino-3-methylisoxazole-containing compound against established inhibitors for the protein kinases AKT and p38 MAPK. It includes a summary of quantitative binding data, detailed experimental protocols for key binding assays, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Analysis of Binding Affinity
The following tables summarize the binding affinities of a this compound analog and alternative inhibitors to their respective target proteins, AKT and p38 MAPK. The data is presented to facilitate a clear comparison of their potency and selectivity.
Table 1: Binding Affinity of a this compound Analog (Compound 20) and a Standard Inhibitor (AZD5363) to AKT Isoforms.
| Compound | Target Protein | Binding Affinity (Kd, nM) | Assay Method |
| Compound 20 (VHL-recruiting AKT degrader) | AKT1 | Similar to parent compound 19 | Competitive Binding Assay |
| AKT2 | Similar to parent compound 19 | Competitive Binding Assay | |
| AKT3 | Similar to parent compound 19 | Competitive Binding Assay | |
| AZD5363 (Alternative Inhibitor) | AKT1 | <10 nM (IC50) | Biochemical Assay |
| AKT2 | <10 nM (IC50) | Biochemical Assay | |
| AKT3 | <10 nM (IC50) | Biochemical Assay |
Note: Compound 20 is a proteolysis targeting chimera (PROTAC) that contains the this compound moiety and is based on the AKT inhibitor AZD5363. The provided data indicates its binding affinity is similar to a related compound (19) from the same study.[1]
Table 2: Binding Affinity of a Standard Inhibitor to p38 MAPK.
| Compound | Target Protein | Binding Affinity (IC50) | Assay Method |
| SB203580 (Alternative Inhibitor) | p38α MAPK | 50 nM | Cell-free Assay |
| p38β2 MAPK | 500 nM | Cell-free Assay |
Note: SB203580 is a well-established and selective inhibitor of p38 MAPK.
Experimental Protocols
Accurate determination of binding affinity relies on robust experimental design. Below are detailed methodologies for three common biophysical assays used to quantify protein-ligand interactions.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[2][3]
Objective: To determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the inhibitor-kinase interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Purified recombinant target kinase (e.g., AKT1, p38α)
-
This compound analog or alternative inhibitor
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation and Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target kinase to the surface via amine coupling. To maintain the protein's activity, immobilization can be performed at a pH that balances efficient coupling and protein stability, or in the presence of a known ligand to protect the active site.[4][5]
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface, followed by a dissociation phase where only running buffer flows over the chip.
-
A reference flow cell with no immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove all bound analyte from the kinase surface. The regeneration conditions must be optimized to be effective without denaturing the immobilized kinase.[2]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kd, and KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The buffer for the protein and inhibitor must be identical.[6]
-
Purified recombinant target kinase
-
This compound analog or alternative inhibitor
Procedure:
-
Sample Preparation:
-
Dialyze the purified kinase against the ITC buffer extensively.
-
Dissolve the inhibitor in the exact same ITC buffer. If DMSO is used, its concentration must be matched in both the protein and inhibitor solutions.[7]
-
Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell (typically 10-50 µM).[6]
-
Load the inhibitor solution into the titration syringe (typically 10-20 times the protein concentration).[6]
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.[6]
-
-
Control Experiment:
-
Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
The integrated heat data is plotted against the molar ratio of inhibitor to protein and fitted to a binding model to determine KD, n, and ΔH. ΔS is calculated from the Gibbs free energy equation.
-
Fluorescence Polarization (FP)
FP assays measure the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) upon binding to a larger molecule.[8]
Objective: To determine the binding affinity (KD or Ki) of an unlabeled inhibitor through a competition assay.
Materials:
-
Fluorescence plate reader with polarization filters
-
Black, low-binding 384-well plates
-
Assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol)[9]
-
Purified recombinant target kinase
-
Fluorescently labeled tracer (a ligand known to bind the target)
-
Unlabeled this compound analog or alternative inhibitor
Procedure:
-
Assay Setup:
-
Determine the optimal concentration of the fluorescent tracer and target kinase that gives a stable and significant polarization signal.
-
Prepare a solution containing the target kinase and the fluorescent tracer in the assay buffer.
-
-
Competition Assay:
-
Serially dilute the unlabeled inhibitor in the assay buffer.
-
In a 384-well plate, add the kinase-tracer mixture to wells containing the different concentrations of the unlabeled inhibitor.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization in each well using the plate reader.
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of the target proteins, AKT and p38 MAPK.
References
- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioradiations.com [bioradiations.com]
- 6. benchchem.com [benchchem.com]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Assessing Antibody Cross-Reactivity Against 5-Amino-3-methylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Given the increasing interest in 5-Amino-3-methylisoxazole derivatives for various therapeutic and diagnostic applications, the development of specific antibodies for their detection and quantification is paramount. A critical aspect of antibody validation is the assessment of its cross-reactivity with structurally related and unrelated compounds. This guide provides a comprehensive framework for conducting such studies, offering a template for data presentation and detailed experimental protocols. As publicly available cross-reactivity data for antibodies against these specific derivatives are scarce, this guide presents a hypothetical study to illustrate the principles and methodologies involved.
Comparative Analysis of Antibody Specificity
The specificity of an antibody is its ability to distinguish between the target antigen and other molecules. In the context of small molecules like this compound derivatives, even minor structural modifications can significantly impact antibody binding. A thorough cross-reactivity analysis is therefore essential to ensure the reliability of any immunoassay.
The following table presents a hypothetical dataset from a competitive ELISA designed to assess the cross-reactivity of a monoclonal antibody raised against a fictional this compound derivative, designated "5-AMID-X". The cross-reactivity is calculated relative to the binding of 5-AMID-X.
| Compound Tested | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 5-AMID-X (Target Analyte) | (Structure of 5-AMID-X) | 10 | 100 |
| This compound | (Structure) | 50 | 20 |
| 3-Amino-5-methylisoxazole | (Structure) | > 1000 | < 1 |
| This compound-4-carboxylic acid | (Structure) | 85 | 11.8 |
| Sulfamethoxazole | (Structure) | > 1000 | < 1 |
| Unrelated Isoxazole Derivative | (Structure) | > 1000 | < 1 |
| Carrier Protein (e.g., BSA) | N/A | > 10,000 | < 0.1 |
Caption: Table 1. Hypothetical cross-reactivity data for a monoclonal antibody against 5-AMID-X.
Experimental Workflow and Methodologies
A systematic approach is crucial for generating reliable cross-reactivity data. The overall workflow for such a study is depicted below, followed by a detailed experimental protocol for a competitive ELISA.
Caption: Experimental workflow for antibody development and cross-reactivity assessment.
This protocol outlines the steps for determining the cross-reactivity of an antibody against this compound derivatives.
-
Coating of Microtiter Plate:
-
Dilute the capture antibody (an antibody raised against the primary antibody's host species, e.g., goat anti-mouse IgG) to a concentration of 2 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate as described above.
-
In a separate plate or tubes, prepare serial dilutions of the standard (5-AMID-X) and the potential cross-reactants.
-
Mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody against 5-AMID-X (at a pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate as described above.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) at its optimal dilution in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the plate as described above.
-
Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the standard (5-AMID-X).
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each of the tested compounds.
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of 5-AMID-X / IC50 of Test Compound) x 100
-
-
Conceptual Diagram of Antibody Cross-Reactivity
The following diagram illustrates the principle of antibody specificity and cross-reactivity.
Caption: Principle of antibody specificity and cross-reactivity.
By following this structured approach, researchers can generate robust and comparable data on the cross-reactivity of antibodies raised against this compound derivatives, ensuring the development of highly specific and reliable immunoassays.
A Comparative Guide to Bioisosteric Replacements for the 5-Amino-3-methylisoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-3-methylisoxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases. However, to optimize drug-like properties such as potency, selectivity, metabolic stability, and solubility, bioisosteric replacement of this core is a common strategy. This guide provides an objective comparison of common bioisosteric replacements for the this compound scaffold, supported by experimental data from the literature.
Overview of Bioisosteric Replacements
Bioisosterism involves the substitution of a functional group or moiety with another that has similar physical and chemical properties, leading to a comparable biological activity. For the this compound scaffold, common bioisosteric replacements include other five-membered nitrogen-containing heterocycles such as pyrazoles, triazoles, and oxadiazoles. These replacements aim to modulate the electronic distribution, hydrogen bonding capacity, lipophilicity, and metabolic fate of the parent molecule.
Comparative Analysis of Key Bioisosteres
Pyrazole Scaffold
The 5-aminopyrazole scaffold is a close structural analog of 5-aminoisoxazole. The key difference lies in the arrangement of the heteroatoms, which influences the hydrogen bonding pattern and electronic properties. Pyrazoles have been successfully employed as bioisosteres for isoxazoles in the development of kinase inhibitors.
Key Advantages:
-
Can improve metabolic stability and aqueous solubility compared to the parent arene or heterocycle.
-
Acts as a hydrogen-bond donor, which can be a more metabolically stable alternative to a phenol (B47542) group.
Experimental Data Snapshot: p38α MAP Kinase Inhibitors
One study described the synthesis and structure-activity relationships (SAR) of p38α MAP kinase inhibitors based on a 5-amino-pyrazole scaffold. This work highlights the potential of this scaffold in kinase inhibitor design.
| Compound/Scaffold | Target | Potency (IC₅₀) | Cellular Potency (TNFα inhibition) |
| 5-Amino-pyrazole derivative (2j) | p38α MAP Kinase | Potent (specific value not publicly disclosed) | Excellent |
Note: While this study focuses on a 5-aminopyrazole, it provides a strong rationale for its use as a bioisostere for the 5-aminoisoxazole scaffold in similar applications.
Triazole Scaffold
The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are versatile bioisosteres for a variety of functional groups, including amide bonds and other heterocyclic rings like isoxazole. Their structural features, including the ability to act as hydrogen bond acceptors and donors, make them effective mimics.
Key Advantages:
-
Often enhances metabolic stability due to the robustness of the triazole ring to hydrolysis.
-
The synthesis is often straightforward via "click chemistry".
Experimental Data Snapshot: General Observations
While a direct comparison with a this compound parent is unavailable, reviews on 1,2,3-triazoles as bioisosteres highlight their successful application in improving the pharmacological profile of various drug candidates.
Oxadiazole Scaffold
Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are frequently used as bioisosteres for ester and amide functionalities, and can also serve as replacements for other heterocycles. The different positioning of the nitrogen and oxygen atoms in the isomers can lead to significant differences in their physicochemical properties and biological activities.
Key Advantages:
-
Generally more resistant to hydrolysis than esters.
-
The isomeric forms (1,2,4- vs 1,3,4-) offer opportunities to fine-tune properties like hydrogen bond acceptor strength.
Experimental Data Snapshot: Comparison of Oxadiazole Isomers
A study comparing amino-substituted 1,2,4- and 1,3,4-oxadiazole (B1194373) matched pairs revealed significant differences in their properties, underscoring the importance of isomer selection in bioisosteric replacement strategies.
| Property | 1,2,4-Oxadiazole Derivative | 1,3,4-Oxadiazole Derivative |
| Hydrogen Bond Acceptor Strength | Varies | Generally stronger |
| Aqueous Solubility | Generally lower | Generally higher |
| Melting Point | Varies | Generally higher |
Signaling Pathways and Experimental Workflows
The choice of a bioisosteric replacement is often guided by the biological target and the signaling pathway involved. Compounds containing the this compound scaffold and its bioisosteres are known to modulate various pathways, including those mediated by GPCRs and kinases.
GABA-A Receptor Signaling Pathway
Derivatives of 5-aminoisoxazole can act as modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.
Caption: Simplified GABA-A Receptor Signaling Pathway.
AMP-activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a key cellular energy sensor, and its modulation is a therapeutic strategy for metabolic diseases and cancer. Isoxazole and pyrazole-containing compounds have been investigated as AMPK activators.
Caption: Overview of the AMPK Signaling Pathway.
Experimental Workflow for Kinase Inhibitor Screening
A typical workflow for evaluating the potency of a kinase inhibitor involves a series of in vitro assays.
Caption: General workflow for an in vitro kinase inhibitor assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of experimental data. Below are summarized protocols for key assays used in the evaluation of the bioisosteric replacements.
Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer. Add the diluted test compound or DMSO (vehicle control).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
GPCR Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of a compound to a specific GPCR.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, add a binding buffer, a fixed concentration of a suitable radioligand, and the cell membrane preparation.
-
Competition: Add serial dilutions of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Counting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters and measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Metabolic Stability Assay (Hepatocytes)
Objective: To assess the in vitro metabolic stability of a compound.
Protocol:
-
Hepatocyte Preparation: Thaw and plate cryopreserved hepatocytes. Allow them to attach and form a monolayer.
-
Incubation: Replace the medium with an incubation medium containing the test compound at a specific concentration (e.g., 1 µM).
-
Time Points: Incubate the plates at 37°C in a CO₂ incubator. At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the incubation medium.
-
Quenching and Extraction: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Kinetic Solubility Assay (Nephelometry)
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO.
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well plate.
-
Dilution: Add the aqueous buffer to the wells to achieve the desired final compound concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of undissolved precipitate.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to the background.
Conclusion
The bioisosteric replacement of the this compound scaffold with heterocycles like pyrazole, triazole, and oxadiazole is a powerful strategy in drug discovery to fine-tune the properties of a lead compound. While a definitive, universal "best" replacement does not exist, the choice depends on the specific therapeutic target, the desired property modulations, and the synthetic tractability. Pyrazoles offer a close structural mimicry with potential benefits in metabolic stability. Triazoles provide a robust and synthetically accessible alternative. Oxadiazoles, with their isomeric forms, allow for nuanced adjustments to electronic and physicochemical properties. The data and protocols presented in this guide are intended to aid researchers in making informed decisions when designing and evaluating new chemical entities based on these important scaffolds.
Head-to-head comparison of 5-Amino-3-methylisoxazole and other isoxazole isomers in synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of Key Isoxazole (B147169) Building Blocks
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous FDA-approved drugs and its versatile role as a synthetic intermediate.[1][2] Among the various substituted isoxazoles, aminomethylisoxazole isomers, particularly 5-Amino-3-methylisoxazole, 3-Amino-5-methylisoxazole, and their regioisomers, serve as critical building blocks for the development of novel therapeutic agents.[3][4] Their value extends to the synthesis of peptidomimetics and other bioactive molecules.[5][6] This guide provides a head-to-head comparison of the synthetic routes to these key isomers, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Comparative Synthesis Data
The selection of a synthetic route often depends on a balance of factors including yield, purity, reaction time, and the availability of starting materials. The following table summarizes key quantitative data for the synthesis of this compound and its common isomer, 3-Amino-5-methylisoxazole. Data for a representative 4-amino isoxazole derivative is also included for a broader comparative context.
| Isoxazole Isomer | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound-4-carboxylic acid | Ethyl cyanoacetate (B8463686), Triethyl orthoacetate, Hydroxylamine (B1172632) hydrochloride | Multi-step: 1. 110°C; 2. EtONa, EtOH, RT, 24h; 3. 10% NaOH, 70°C | Not explicitly stated for overall | Not explicitly stated | [7] |
| 3-Amino-5-methylisoxazole | 3-Hydroxybutanenitrile, Hydroxylamine hydrochloride, Potassium carbonate, Ferric chloride | 1. Water, 60°C, 6h; 2. Toluene (B28343), Reflux | 77 | 98.8 (HPLC) | |
| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, Iron powder | Acetic acid/Water (3:1), 50°C, 2h | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of target molecules. Below are the methodologies for the synthesis of the compared isoxazole isomers, based on published literature.
Protocol 1: Synthesis of this compound-4-carboxylic acid[7]
This synthesis is a three-step process starting from the condensation of ethyl cyanoacetate and triethyl orthoacetate.
Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate
-
Mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio in a round-bottom flask.
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Heat the mixture to 110°C and continuously remove the ethanol (B145695) formed during the reaction.
-
After cooling, filter the resulting precipitate and wash it with a 10% HCl solution.
Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate
-
Dissolve the product from Step 1 in ethanol.
-
Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol.
-
Filter the precipitate, wash with water, and dry.
Step 3: Preparation of 5-amino-3-methyl-4-isoxazolecarboxylic acid
-
Dissolve the solid intermediate from Step 2 in a 10% sodium hydroxide (B78521) (NaOH) solution.
-
Heat the mixture to 70°C.
-
Cool the mixture and add HCl to adjust the pH to 4.
-
Filter the resulting precipitate, wash with water, and dry to obtain the final product.
Protocol 2: Synthesis of 3-Amino-5-methylisoxazole
This two-step synthesis yields the target compound with high purity.
Step 1: Initial Condensation
-
Combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water in a reaction vessel.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 3-hydroxybutanenitrile (0.17 mol).
-
Heat the reaction mixture to 60°C and maintain for 6 hours.
-
Cool to room temperature.
Step 2: Cyclization and Purification
-
Add 200 mL of toluene to separate the aqueous layer.
-
To the organic layer, add anhydrous ferric chloride (17 mmol).
-
Connect a water separator and heat to reflux until the theoretical amount of water is separated.
-
Cool the mixture and add concentrated hydrochloric acid dropwise to adjust the pH to 1-2.
-
Stir for 1 hour, then separate and discard the organic layer.
-
Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide to precipitate the product.
-
Filter the precipitate and dry to obtain light yellow crystalline 3-amino-5-methylisoxazole.
Protocol 3: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
This protocol describes the reduction of a nitro-isoxazole precursor.
-
To a solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (1.0 eq) in a 3:1 v/v mixture of acetic acid and water, add iron powder (5.0 eq).
-
Stir the mixture at 50°C for 2 hours.
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate (B1210297).
-
Basify the mixture with a saturated aqueous solution of Na₂CO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Synthetic Workflows and Mechanistic Pathways
Visualizing the synthetic workflows and the potential biological pathways of these molecules can provide a clearer understanding of their chemical and pharmacological context.
While specific signaling pathways for this compound and its direct isomers are not extensively documented, related isoxazole derivatives are known to interact with key biological targets. For instance, the active metabolite of Leflunomide, an isoxazole-containing drug, inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This pathway is essential for the proliferation of activated lymphocytes, making it a target for anti-inflammatory and immunosuppressive drugs.
Conclusion
The synthesis of aminomethylisoxazole isomers presents distinct pathways with varying efficiencies and complexities. The choice between synthesizing the 5-amino, 3-amino, or 4-amino isomer will be dictated by the specific requirements of the target molecule and the desired synthetic strategy. This guide provides a foundational comparison to assist researchers in making informed decisions for their drug discovery and development endeavors. The provided protocols and workflows serve as a starting point for the practical synthesis and further investigation of these valuable heterocyclic building blocks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Amino-3-methylisoxazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 5-Amino-3-methylisoxazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper handling and disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards. Due to its hazardous properties, this compound must be managed as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of the compound and its waste must be performed in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1]
Core Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] This ensures that the waste is managed in accordance with all applicable local, regional, and national regulations.[2]
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as "hazardous chemical waste."
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, must be kept separate to avoid dangerous reactions.[1]
Step 2: Container Selection and Management
-
Use the original container for waste collection if it is in good condition.
-
If the original container is not usable, select a compatible, leak-proof container with a secure lid.
-
Keep the waste container closed when not in use.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate any associated hazards (e.g., Toxic).[1]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1]
-
The storage area should be secure and under the control of authorized personnel.
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste composition and quantity.
Quantitative Data for Disposal
While specific disposal concentration limits for this compound are not widely published and can vary by jurisdiction, the following regulatory information provides context for its management as a hazardous substance.
| Parameter | Value | Regulation/Source | Notes |
| EPA Hazardous Waste Number | P007 | 40 CFR 261.33 | For "5-(Aminomethyl)-3-isoxazolol," a likely synonym. This designates it as an acute hazardous waste. |
| Reportable Quantity (RQ) | 1000 lbs (454 kg) | 40 CFR 302.4 | For "5-(Aminomethyl)-3-isoxazolol." Spills exceeding this amount must be reported to the appropriate authorities. |
| Incompatible Materials | Strong oxidizing agents | Safety Data Sheet | Mixing with these can cause vigorous, potentially dangerous reactions.[1] |
Experimental Protocol: In-Lab Neutralization of Amine Compounds (General Guidance)
Disclaimer: The following is a general procedure for the neutralization of amine-containing compounds and has not been specifically validated for this compound. This procedure should only be considered for dilute aqueous solutions and must be tested on a very small scale before application. The primary disposal method remains professional disposal. This procedure should only be performed by qualified personnel in a chemical fume hood with appropriate PPE.
Objective: To neutralize the basicity of the amine group in a dilute aqueous solution of this compound as a potential pre-treatment step.
Materials:
-
Dilute aqueous solution of this compound waste
-
Dilute hydrochloric acid (e.g., 1M HCl) or another suitable inorganic acid
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Place the beaker containing the dilute amine waste solution in an ice bath on a stir plate and begin gentle stirring. The ice bath will help to dissipate any heat generated during neutralization.[3]
-
Slowly add the dilute hydrochloric acid dropwise to the stirring amine solution.
-
Monitor the pH of the solution frequently using pH paper or a pH meter.
-
Continue adding acid until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, the solution must still be disposed of as hazardous waste through your institution's EHS program, as the isoxazole (B147169) ring structure may not be degraded.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Amino-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Amino-3-methylisoxazole. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Specifications
Appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[1] A face shield should be worn if there is a splash hazard.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3][4] Gloves must be inspected for integrity before each use and disposed of after contamination.[4] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[3] |
| Respiratory Protection | Respirator | All work should be conducted in a chemical fume hood.[1][3] If a fume hood is not available or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is necessary.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills.[3] |
Operational Plan: Handling and Storage
A stringent operational plan is critical to minimize risk and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: If weighing the solid compound, perform this task within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
General Hygiene: Wash hands thoroughly after handling, and before breaks.[1] Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[3]
-
Keep the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats) and solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of chemical waste in accordance with all local, state, and federal regulations.[3] Do not pour any waste containing this compound down the drain.[3]
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be carefully removed to avoid skin contact and disposed of as hazardous waste.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the procedural workflow for safely handling this compound and the logical steps for risk assessment and PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
